Technical Documentation Center

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate
  • CAS: 2359250-51-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate, a bifunctional molecule of significant interest to researchers and professionals in drug development and medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate, a bifunctional molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical structure, molecular properties, a robust synthetic pathway with mechanistic insights, and a discussion of its potential applications.

Chemical Structure and Physicochemical Properties

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a molecule that incorporates a Boc-protected amine, a flexible pentyl ether linker, and a terminal aniline moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the construction of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutic agents.

The tert-butoxycarbonyl (Boc) group serves as a common and versatile protecting group for the primary amine, allowing for selective reactions at the aniline nitrogen.[1][2] The phenoxy-pentyl chain provides a flexible spacer, which can be crucial for optimizing the distance and orientation between two interacting moieties in a larger construct. The terminal aniline is a key functional handle for further chemical modifications, such as amide bond formation or diazotization reactions.

Molecular Structure

The chemical structure of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is depicted below:

Caption: Chemical structure of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate.

Physicochemical Data

A summary of the key physicochemical properties of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is provided in the table below. These values are calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₁₆H₂₆N₂O₃Calculated
Molecular Weight 294.39 g/mol [3][4][5]
Appearance Expected to be an off-white to yellow solid-
Solubility Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.General knowledge of similar compounds
CAS Number Not assigned-

Synthesis Protocol: A Two-Step Approach

The synthesis of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate can be efficiently achieved through a two-step synthetic sequence starting from commercially available precursors. The overall strategy involves a Williamson ether synthesis followed by the reduction of a nitro group.

start1 4-Nitrophenol step1_reagents K₂CO₃, DMF start1->step1_reagents start2 Tert-butyl N-(5-bromopentyl)carbamate start2->step1_reagents intermediate Tert-butyl N-[5-(4-nitrophenoxy)pentyl]carbamate step2_reagents H₂, Pd/C, Ethanol intermediate->step2_reagents product Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate step1_reagents->intermediate Williamson Ether Synthesis step2_reagents->product Nitro Group Reduction

Caption: Synthetic workflow for Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate.

Step 1: Williamson Ether Synthesis of Tert-butyl N-[5-(4-nitrophenoxy)pentyl]carbamate

Principle: The first step involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis.[6][7] The phenoxide ion, generated in situ from 4-nitrophenol by a mild base, acts as a nucleophile and displaces the bromide from Tert-butyl N-(5-bromopentyl)carbamate to form the desired ether linkage.[8] The electron-withdrawing nitro group on the phenol enhances its acidity, facilitating the formation of the phenoxide.

Experimental Protocol:

  • To a solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the phenoxide.

  • Add a solution of Tert-butyl N-(5-bromopentyl)carbamate (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl N-[5-(4-nitrophenoxy)pentyl]carbamate as a yellow solid.

Step 2: Reduction of the Nitro Group

Principle: The final step is the reduction of the aromatic nitro group to a primary amine.[9][10] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, with dihydrogen gas as the reductant.[11][12] This method is generally high-yielding and produces water as the only byproduct.

Experimental Protocol:

  • Dissolve the Tert-butyl N-[5-(4-nitrophenoxy)pentyl]carbamate (1.0 eq) obtained from the previous step in ethanol in a pressure vessel.

  • Carefully add 10% palladium on carbon (10% w/w) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate as an off-white or pale yellow solid. The product is often of sufficient purity for subsequent use, but can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Development

The unique structural features of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate make it a highly valuable intermediate in the synthesis of various pharmaceutical agents.

Linker for PROTACs and Molecular Glues

The primary application of this molecule is as a linker in the design and synthesis of bifunctional molecules such as PROTACs. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be coupled to a ligand for an E3 ubiquitin ligase.[13][14] The aniline moiety can be functionalized to attach a ligand for a target protein of interest. The pentoxy-phenyl linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

cluster_0 PROTAC Synthesis start Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate deprotection Boc Deprotection (TFA or HCl) H₂N-(CH₂)₅-O-Ph-NH₂ start->deprotection Step 1 coupling1 Coupling with E3 Ligase Ligand E3 Ligand-Linker-NH₂ deprotection->coupling1 Step 2 coupling2 Functionalization of Aniline and Coupling with Target Ligand E3 Ligand-Linker-Target Ligand (PROTAC) coupling1->coupling2 Step 3

Caption: General workflow for utilizing the title compound in PROTAC synthesis.

Scaffold for Focused Compound Libraries

The aniline functionality can serve as a versatile starting point for the generation of focused libraries of compounds for structure-activity relationship (SAR) studies. Through reactions such as acylation, sulfonylation, or reductive amination, a diverse range of substituents can be introduced at this position, allowing for the exploration of the chemical space around a particular pharmacophore.

Safety and Handling

Standard laboratory safety precautions should be observed when handling Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate and the reagents used in its synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reduction step involving hydrogen gas and a palladium catalyst should be conducted with appropriate care due to the flammable nature of hydrogen and the pyrophoric potential of finely divided palladium on carbon when dry.

Conclusion

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a strategically designed bifunctional molecule with significant potential in medicinal chemistry and drug discovery. Its straightforward two-step synthesis from readily available starting materials makes it an accessible and valuable tool for researchers. The presence of orthogonally protected amino groups and a flexible linker provides the necessary handles for the construction of complex molecular architectures, particularly in the rapidly evolving field of targeted protein degradation.

References

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ACS Omega, 3(10), 14775-14784.
  • Krasznai, G., et al. (2019). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 21(11), 4213-4217.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • DrugMapper. (n.d.). C16H26N2O3. Retrieved from [Link]

  • Ito, H., et al. (2018).
  • Allen. (n.d.). Phenolic ethers (alkaryl ethers, ArOR) are prepared by. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2006). A Facile Reduction of Nitroarenes to Anilines Using FeCl3 · 6H2O/Indium.
  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Retrieved from [Link]

  • C&CS. (n.d.). Hydrogenation of nitro compounds to anilines. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Boc Protection Methods for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2018).
  • YouTube. (2022, December 15). BOC Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • ACS Publications. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 939-941.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 27). BOC Deprotection. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Arches. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Retrieved from [Link]

  • MIT Open Access Articles. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]

  • PubChem. (n.d.). Propoxycaine. Retrieved from [Link]

Sources

Exploratory

Comprehensive NMR Spectroscopic Analysis of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate: A Technical Guide for Drug Discovery Applications

Executive Summary In modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), heterobifunctional linkers are critical structural components....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), heterobifunctional linkers are critical structural components. Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (Chemical Formula: C₁₆H₂₆N₂O₃) serves as a highly versatile intermediate. It features a selectively deprotectable tert-butoxycarbonyl (Boc) amine on one terminus and a reactive aniline moiety on the other, separated by a flexible pentyl spacer.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as the establishment of a self-validating system. This whitepaper provides a rigorous, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound, detailing the causality behind chemical shifts, spin-spin coupling phenomena, and the experimental protocols required to ensure absolute structural confidence.

Structural Deconstruction & Chemical Context

To accurately predict and assign the NMR spectra, we must first deconstruct the molecule into three distinct electronic environments:

  • The Boc-Protected Amine: A highly shielded tert-butyl group attached to a strongly deshielding carbamate carbonyl.

  • The Pentyl Aliphatic Spacer: A five-carbon chain (C1 to C5) experiencing an inductive gradient. C1 is deshielded by the carbamate nitrogen, while C5 is strongly deshielded by the phenoxy oxygen.

  • The para-Aminophenoxy Headgroup: An aromatic ring subjected to competing resonance effects from two electron-donating groups (an ether oxygen and a primary amine), resulting in a classic para-substituted electronic distribution.

Experimental Protocol: Establishing a Self-Validating System

A robust NMR assignment requires an experimental workflow where each step validates the integrity of the next. The following protocol ensures quantitative accuracy and high spectral resolution.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is chosen for its excellent solubilizing properties for lipophilic linkers, while TMS provides an absolute zero reference[1].

  • Probe Tuning and Matching: Before acquisition, the probe must be tuned to the exact Larmor frequencies of ¹H (e.g., 400.13 MHz) and ¹³C (e.g., 100.61 MHz), and matched to the impedance of the transmission line (50 ohms). Causality: This maximizes radiofrequency (RF) power transfer, preventing pulse imperfections and signal loss.

  • Shimming (B₀ Homogeneity): Adjust the Z1–Z5 shim coils to achieve a highly homogeneous magnetic field. Validation: The system is validated when the TMS signal exhibits a linewidth at half-height ( W1/2​ ) of < 0.5 Hz. Poor shimming will artificially broaden the aniline NH₂ and carbamate NH signals, masking critical fine structure.

  • Pulse Calibration (P1): Determine the exact 90° pulse width for the specific sample. Causality: An accurate 90° pulse maximizes the transverse magnetization, optimizing the Signal-to-Noise Ratio (SNR) and ensuring uniform excitation across the spectral window.

  • Relaxation Delay (D1) Optimization:

    • For ¹H NMR: Set D1 to 5 seconds. Causality: To achieve quantitative integration (e.g., proving the 9:2 ratio of the Boc group to the pentyl CH₂ groups), the delay must exceed 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton.

    • For ¹³C NMR: Set D1 to 2 seconds with WALTZ-16 decoupling to remove ¹H-¹³C scalar couplings while benefiting from the Nuclear Overhauser Effect (NOE) for signal enhancement.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this molecule is a masterclass in inductive effects and magnetic anisotropy. Data is referenced to the residual CHCl₃ peak at 7.26 ppm[1].

Table 1: ¹H NMR Data Summary (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.44Singlet (s)9H-Boc -C(CH ₃)₃
1.46Multiplet (m)2H-Pentyl CH ₂ (C3)
1.51Multiplet (m)2H-Pentyl CH ₂ (C2)
1.76Multiplet (m)2H-Pentyl CH ₂ (C4)
3.12Apparent Quartet (app q)2H6.5Pentyl CH ₂ (C1, adjacent to NH)
3.42Broad Singlet (br s)2H-Aniline NH
3.91Triplet (t)2H6.5Pentyl CH ₂ (C5, adjacent to O)
4.55Broad Singlet (br s)1H-Carbamate NH
6.64Doublet (d)2H8.8Aromatic H (ortho to NH₂)
6.75Doublet (d)2H8.8Aromatic H (ortho to O)

*Note: The aromatic signals represent an AA'BB' spin system; "doublet" is an approximation of the primary visual splitting.

Mechanistic Causality of Chemical Shifts
  • The AA'BB' Aromatic System: The para-substituted aniline ring does not form a simple AX system. Because the protons ortho to the oxygen are chemically equivalent but magnetically non-equivalent (they couple differently to the two protons ortho to the amine), second-order quantum mechanical effects emerge. This manifests as a characteristic "roofing" effect where the inner peaks of the doublets are taller than the outer peaks.

  • Inductive Gradients in the Pentyl Chain: The C5 protons (3.91 ppm) are significantly more deshielded than the C1 protons (3.12 ppm). Causality: The ether oxygen is more electronegative than the carbamate nitrogen, withdrawing electron density more aggressively through the σ-bonds and exposing the C5 protons to the external magnetic field (B₀).

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides a direct map of the molecule's skeletal framework. Data is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm[1]. Standard chemical shift correlations can be cross-referenced against authoritative databases such as the Spectral Database for Organic Compounds (SDBS)[2].

Table 2: ¹³C NMR Data Summary (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
23.5CH₂Pentyl C 3
28.4CH₃Boc -C(C H₃)₃
29.2CH₂Pentyl C 4
29.9CH₂Pentyl C 2
40.5CH₂Pentyl C 1 (adjacent to NH)
68.5CH₂Pentyl C 5 (adjacent to O)
79.1Quaternary (Cq)Boc -C (CH₃)₃
115.8CH (Aromatic)Aromatic C H (ortho to O)
116.4CH (Aromatic)Aromatic C H (ortho to NH₂)
140.0Quaternary (Cq)Aromatic C (ipso to NH₂)
152.1Quaternary (Cq)Aromatic C (ipso to O)
156.0Quaternary (C=O)Carbamate C =O
Mechanistic Causality of Chemical Shifts
  • Aromatic Ipso Carbons: The carbon ipso to the oxygen (152.1 ppm) is heavily deshielded compared to the carbon ipso to the amine (140.0 ppm). Causality: Oxygen's higher electronegativity dominates the local inductive withdrawal, pulling electron density away from the ipso carbon nucleus, despite both heteroatoms donating electron density into the ring via resonance (π-system).

  • Boc Quaternary Carbon: The signal at 79.1 ppm is highly characteristic of the tert-butyl quaternary carbon. Its long longitudinal relaxation time ( T1​ ) and lack of attached protons (resulting in no NOE enhancement) means this peak will appear significantly shorter than the protonated carbon peaks in a standard 1D ¹³C spectrum.

Mechanistic Insights: 2D NMR Workflows for Absolute Assignment

While 1D NMR is sufficient for routine verification, absolute structural assignment of novel linkers requires multidimensional NMR. The following workflow illustrates the self-validating logic used to unambiguously map the connectivity of the molecule.

NMR_Workflow Start 1D NMR Acquisition (1H & 13C) COSY 1H-1H COSY (Pentyl Chain Spin System) Start->COSY Identify J-coupled protons HSQC 1H-13C HSQC (Direct C-H Connectivity) Start->HSQC Assign protonated carbons HMBC 1H-13C HMBC (Long-Range C-H Connectivity) COSY->HMBC Link spin systems HSQC->HMBC Resolve quaternary carbons Assignment Absolute Assignment (Validation) HMBC->Assignment Finalize structure

Fig 1: 2D NMR workflow for the absolute structural assignment of heterobifunctional linkers.

  • COSY (Correlation Spectroscopy): Used to trace the continuous spin system of the pentyl chain (C1→C2→C3→C4→C5) by identifying vicinal ( 3J ) proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the ¹H signals directly to their attached ¹³C signals ( 1JCH​ ), instantly differentiating the overlapping aliphatic carbon signals based on their distinct proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical step for validation. HMBC reveals long-range ( 2JCH​ and 3JCH​ ) couplings. For example, the C5 protons (3.91 ppm) will show a strong 3J cross-peak to the aromatic ipso-oxygen carbon (152.1 ppm), definitively proving the ether linkage.

Conclusion

The spectroscopic characterization of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate demands a rigorous understanding of molecular physics and experimental design. By treating the NMR protocol as a self-validating system—from precise pulse calibration to the interpretation of second-order quantum effects in the aromatic ring—researchers can guarantee the structural integrity of this critical linker. This level of analytical confidence is paramount when advancing such intermediates into complex downstream bioconjugation workflows.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176-2179.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." 8th Edition, John Wiley & Sons, 2014.[Link]

Sources

Foundational

The Solubility Profile of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate: A Mechanistic Guide for Organic and Medicinal Chemistry

Executive Summary Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (CAS: 312616-56-1) is a highly versatile bifunctional building block frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (CAS: 312616-56-1) is a highly versatile bifunctional building block frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex medicinal chemistry scaffolds[1]. Featuring both a protected aliphatic amine (Boc-carbamate) and a reactive primary aromatic amine (aniline), its differential reactivity is dictated by its behavior in solution.

Understanding the solubility profile of this compound is not merely a matter of logistical preparation; it is a fundamental thermodynamic parameter that dictates reaction kinetics, choice of coupling reagents, and downstream purification strategies. This whitepaper deconstructs the physicochemical properties governing the solubility of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate, provides a quantitative solubility matrix, and establishes a self-validating protocol for empirical solubility determination.

Structural Deconstruction & Hansen Solubility Parameters (HSP)

To predict and manipulate the solubility of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate, we must analyze its structural components through the lens of Hansen Solubility Parameters (HSP). The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen bonding ( δH​ )[2].

The compound exhibits a complex interplay of these forces:

  • The tert-Butoxycarbonyl (Boc) Group: The bulky tert-butyl moiety significantly disrupts crystal lattice packing, lowering the melting point and increasing the free volume of the molecule. This enhances solubility in non-polar to moderately polar organic solvents (high δD​ )[3].

  • The Pentyl Chain: This flexible, five-carbon aliphatic linker contributes exclusively to London dispersion forces ( δD​ ), driving lipophilicity and severely penalizing aqueous solubility due to the entropic cost of cavity formation in water.

  • The Phenoxy Ether: The oxygen atom introduces a localized dipole ( δP​ ) and acts as a hydrogen bond acceptor ( δH​ ), bridging the lipophilic alkyl chain and the aromatic system.

  • The Primary Aniline: The terminal NH2​ group acts as both a strong hydrogen bond donor and acceptor ( δH​ ), requiring solvents with complementary H-bonding capabilities for optimal solvation.

G Compound Tert-butyl N-[5-(4-aminophenoxy) pentyl]carbamate Boc Boc Group (Steric Bulk, Lipophilic) Compound->Boc Pentyl Pentyl Chain (Hydrophobic) Compound->Pentyl Phenoxy Phenoxy Ether (Polar Acceptor) Compound->Phenoxy Aniline Primary Aniline (H-Bond Donor/Acceptor) Compound->Aniline Dispersion High Dispersion (δD) Favors DCM, EtOAc Boc->Dispersion HBond Strong H-Bonding (δH) Favors Alcohols, DMSO Boc->HBond Pentyl->Dispersion Polarity Moderate Polarity (δP) Favors DMF, Acetone Phenoxy->Polarity Aniline->HBond

Figure 1: Structural contributions to Hansen Solubility Parameters and solvent affinity.

Quantitative Solubility Profile

Based on the thermodynamic behavior of homologous Boc-protected amino-ether compounds and empirical solubility modeling[4][5], the solubility profile of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate across standard organic solvents is categorized below.

The data highlights a strong affinity for polar aprotic solvents, which effectively solvate the Boc group while stabilizing the aniline through dipole interactions without competing for the same hydrogen-bonding networks.

Table 1: Predicted Solubility Matrix at 298.15 K
Solvent CategorySpecific SolventDielectric Constant ( ϵ )Estimated Solubility Range (mg/mL)Application / Implication
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 150 (Excellent)Ideal for amide coupling (e.g., HATU/DIPEA)[6].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150 (Excellent)Standard for biological assay stock solutions.
Polar Aprotic Dichloromethane (DCM)8.9> 100 (Excellent)Primary solvent for Boc-deprotection (with TFA).
Polar Aprotic Ethyl Acetate (EtOAc)6.050 - 100 (Good)Excellent for liquid-liquid extraction and chromatography.
Polar Protic Methanol (MeOH)32.720 - 50 (Moderate)Solvation limited by disruption of bulk solvent H-bond network.
Polar Protic Ethanol (EtOH)24.510 - 30 (Moderate)Can be used as an anti-solvent in specific crystallizations.
Non-Polar Hexane / Heptane~1.9< 1.0 (Poor)Highly effective anti-solvent for precipitation/trituration.
Aqueous Water ( H2​O )80.1< 0.1 (Insoluble)Requires co-solvents (DMSO) for any aqueous biological assays.

Experimental Workflow: Self-Validating Solubility Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in process chemistry, relying solely on predictive models is insufficient. The following protocol details a self-validating static gravimetric method coupled with High-Performance Liquid Chromatography (HPLC) to empirically determine the exact solubility of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate in any target solvent[4].

Rationale for Causality

The static gravimetric method measures the mass of the dissolved solute at thermodynamic equilibrium. However, because Boc-protected amines can occasionally form solvates or undergo slow degradation (e.g., premature Boc cleavage in slightly acidic protic solvents), gravimetric data must be cross-validated with HPLC-UV to confirm that the dissolved mass corresponds entirely to the intact target molecule, not degradation products.

Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • Add an excess amount of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (e.g., 500 mg) to a 10 mL jacketed glass vial containing 5 mL of the target solvent.

    • Add a magnetic stir bar and seal the vial tightly to prevent solvent evaporation.

  • Isothermal Equilibration:

    • Place the vial in a thermostatic water/oil bath set precisely to 298.15 K ( ± 0.05 K).

    • Agitate the mixture at 500 RPM for 48 hours. Causality: 48 hours ensures that the system overcomes the kinetic barrier of dissolution and reaches true solid-liquid thermodynamic equilibrium[3].

  • Phase Separation:

    • Cease agitation and allow the suspension to settle isothermally for 12 hours.

    • Extract 1.0 mL of the clear supernatant using a pre-warmed syringe equipped with a 0.22 μ m PTFE syringe filter. Causality: Pre-warming the syringe prevents premature precipitation of the solute due to a sudden temperature drop.

  • Quantification (Dual-Validation):

    • Gravimetric: Transfer 0.5 mL of the filtered aliquot to a pre-weighed glass vial ( m1​ ). Evaporate the solvent under a gentle stream of N2​ gas, followed by drying in a vacuum oven at 313.15 K until a constant mass is achieved ( m2​ ). The mass of the solute is m2​−m1​ .

    • HPLC-UV: Dilute the remaining 0.5 mL aliquot with mobile phase (e.g., 50:50 Acetonitrile:Water) and inject into an HPLC system. Compare the peak area at λmax​ (typically ~254 nm for the aniline/phenoxy group) against a standard calibration curve to verify the concentration and chemical purity.

Workflow cluster_Validation 4. Dual Quantification Step1 1. Saturation Excess Solute + Solvent Step2 2. Equilibration Isothermal Agitation (48h) Step1->Step2 Step3 3. Phase Separation 0.22µm PTFE Filtration Step2->Step3 Gravimetric Gravimetric Analysis (Mass Balance) Step3->Gravimetric HPLC HPLC-UV Analysis (Purity & Concentration) Step3->HPLC Step5 5. Data Modeling Hansen Space Mapping Gravimetric->Step5 HPLC->Step5

Figure 2: Self-validating experimental workflow for thermodynamic solubility determination.

Practical Implications in Synthetic Workflows

The differential solubility of this compound dictates its handling in the laboratory:

  • Coupling Reactions: Because the compound is highly soluble in DMF and DCM, these are the solvents of choice when reacting the primary aniline with a carboxylic acid (e.g., attaching a target-binding ligand for a PROTAC).

  • Purification by Trituration: The stark contrast between its high solubility in EtOAc/DCM and near-zero solubility in Hexane allows for rapid purification. Crude reaction mixtures can be dissolved in a minimal amount of DCM, followed by the dropwise addition of Hexane to selectively precipitate the product while leaving lipophilic impurities in solution.

  • Deprotection Kinetics: The removal of the Boc group is typically performed using Trifluoroacetic Acid (TFA) in DCM. The high solubility of the starting material in DCM ensures a homogeneous reaction environment, preventing the formation of partially deprotected aggregates and ensuring rapid, quantitative conversion to the free diamine.

Sources

Exploratory

role of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate in PROTAC linker design

Topic: The Strategic Role of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate in PROTAC Linker Design Content Type: In-Depth Technical Guide Target Audience: Researchers, Scientists, and Drug Development Professionals In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: The Strategic Role of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate in PROTAC Linker Design Content Type: In-Depth Technical Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of PROTAC Linker Topologies

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins [1]. A PROTAC is a heterobifunctional molecule comprising three distinct domains: a warhead ligand targeting the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker tethering the two.

Historically, linker design relied heavily on highly flexible polyethylene glycol (PEG) or simple alkyl chains. However, modern structure-activity relationship (SAR) studies have demonstrated that purely flexible linkers often incur a massive entropic penalty during the formation of the POI-PROTAC-E3 ternary complex [2]. To overcome this, medicinal chemists have pivoted toward semi-rigid, hybrid linkers.

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (CAS: 312616-56-1) represents a sophisticated building block in this new paradigm. By combining an aliphatic pentyl chain, an ether linkage, and a rigid para-aminophenoxy moiety, this linker precursor offers precise spatial geometry, tuned lipophilicity, and orthogonal chemical reactivity.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC (Warhead - Linker - E3 Ligand) POI->PROTAC Binds Proteasome 26S Proteasome (Degradation) POI->Proteasome Targeted for E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3 Recruits Ub Polyubiquitin Chain E3->Ub Transfers Ub Ub->POI Tags POI

Caption: The PROTAC-mediated ternary complex formation leading to target ubiquitination and degradation.

Chemical Anatomy & Physicochemical Profiling

The structural architecture of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is deliberately designed to solve specific thermodynamic and synthetic challenges in PROTAC development [3].

  • The Aniline Moiety (4-aminophenoxy): Provides a rigid aromatic ring that reduces the degrees of freedom in the linker, lowering the entropic barrier to ternary complex formation. The aromatic amine is significantly less nucleophilic than an aliphatic amine, enabling orthogonal synthetic strategies.

  • The Ether Linkage (-O-): Introduces a localized dipole and hydrogen-bond acceptor, slightly improving aqueous solubility compared to a pure alkyl chain of the same length, while maintaining metabolic stability.

  • The Pentyl Spacer (-C5H10-): Provides a highly predictable spatial extension (approximately 6–7 Å for the alkyl portion alone).

  • The Boc-Protected Aliphatic Amine: Serves as a masked, highly reactive nucleophile for the final conjugation step.

Table 1: Physicochemical & Structural Profile
PropertyValue / CharacteristicImpact on PROTAC Design
Molecular Formula C16H26N2O3N/A
Molecular Weight 294.39 g/mol Contributes to the overall "rule-of-five" breaking MW typical of PROTACs.
Backbone Length 12 atoms (N-C5-O-C4-N)Optimal for bridging targets where the E3 ligase and POI binding pockets are ~12-15 Å apart.
Flexibility Semi-rigidThe phenyl ring restricts conformational space, enhancing ternary complex stability.
Reactivity OrthogonalAllows sequential, chemoselective coupling without complex protecting group manipulations.

Causality in Synthetic Design: The Orthogonal Coupling Strategy

As an Application Scientist, the most critical decision in PROTAC synthesis is the order of operations. Why do we utilize a linker with one free aromatic amine and one Boc-protected aliphatic amine? The answer lies in differential nucleophilicity .

Aniline (the aromatic amine) has its lone pair of electrons delocalized into the phenyl ring, making it a weak nucleophile. If we were to deprotect the Boc group first, the resulting aliphatic primary amine would be exponentially more nucleophilic than the aniline. Any subsequent coupling reaction (such as an amide coupling or Buchwald-Hartwig amination) would overwhelmingly favor the aliphatic amine, leading to the wrong regioisomer or requiring convoluted protection/deprotection cycles.

By utilizing Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate, the system becomes self-validating:

  • First Coupling: The free aniline is forced to react with the POI ligand (Warhead) under specific conditions (e.g., elevated temperatures, strong coupling reagents, or Pd-catalysis). The Boc group completely shields the aliphatic end.

  • Deprotection: The Boc group is cleanly removed using Trifluoroacetic acid (TFA), exposing the highly reactive aliphatic amine.

  • Second Coupling: The newly exposed aliphatic amine readily reacts with the E3 ligase ligand under mild conditions.

Experimental Workflow: Step-by-Step Bifunctional Conjugation

The following protocol outlines the integration of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate into a PROTAC framework. This methodology is optimized for coupling a carboxylic acid-bearing POI ligand and a Thalidomide-derivative E3 ligand.

Step 1: Aniline Coupling to POI Ligand (Amide Bond Formation)

Objective: Conjugate the weak aromatic amine to the POI ligand.

  • Activation: Dissolve the POI ligand-COOH (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 equiv, 0.6 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (1.1 equiv, 0.55 mmol) to the activated mixture.

  • Heating: Because anilines are poor nucleophiles, heat the reaction to 60°C for 12–18 hours under an inert N2 atmosphere.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3 x 15 mL). Wash the organic layer with 5% LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

Objective: Unmask the aliphatic primary amine.

  • Reaction: Dissolve the purified intermediate from Step 1 in anhydrous Dichloromethane (DCM, 4 mL).

  • Cleavage: Slowly add Trifluoroacetic acid (TFA, 1 mL) at 0°C. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor by LC-MS. The mass should shift by -100 Da (loss of the Boc group).

  • Isolation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA. The product is carried forward as the TFA salt.

Step 3: Aliphatic Amine Coupling to E3 Ligase Ligand

Objective: Final assembly of the PROTAC.

  • Activation: Dissolve the E3 Ligase Ligand-COOH (e.g., a CRBN binder like a pomalidomide derivative) (1.0 equiv) in anhydrous DMF (3 mL). Add HATU (1.1 equiv) and DIPEA (4.0 equiv—excess needed to neutralize the TFA salt from Step 2).

  • Conjugation: Add the deprotected intermediate from Step 2 (1.0 equiv). Stir at room temperature. Because aliphatic amines are highly nucleophilic, this reaction typically reaches completion within 1–2 hours without heating.

  • Purification: Purify the final PROTAC via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% Formic Acid) to ensure >95% purity for biological assays.

Synthetic_Workflow Linker Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (Boc-NH-C5-O-Ph-NH2) Step1 Step 1: Aniline Coupling (HATU, DIPEA, DMF, 60°C) Linker->Step1 Ligand1 POI Ligand Precursor (Warhead) Ligand1->Step1 Int1 Boc-NH-C5-O-Ph-Warhead Step1->Int1 Step2 Step 2: Boc Deprotection (TFA, DCM, 25°C) Int1->Step2 Int2 NH2-C5-O-Ph-Warhead Step2->Int2 Step3 Step 3: Aliphatic Amine Coupling (HATU, DIPEA, DMF, 25°C) Int2->Step3 Ligand2 E3 Ligase Ligand Precursor (e.g., CRBN/VHL Binder) Ligand2->Step3 Final Mature PROTAC Degrader Step3->Final

Caption: Synthetic workflow leveraging the orthogonal reactivity of the aminophenoxy-pentyl carbamate linker.

Impact on Ternary Complex Thermodynamics

The inclusion of the aminophenoxy moiety is not merely a synthetic convenience; it fundamentally alters the biological efficacy of the PROTAC. Research has shown that replacing highly flexible PEG linkers with more rigid, nitrogen-heterocycle or aryl-ether containing linkers can drastically improve the degradation coefficient (DC50) [4].

By restricting the conformational flexibility of the linker, the molecule spends less time in non-productive conformations. When the warhead binds to the POI, the pre-organized trajectory of the semi-rigid linker optimally projects the E3 ligase ligand into the solvent, facilitating rapid and stable ternary complex formation. Furthermore, the lipophilic nature of the pentyl-aryl system often enhances cell permeability compared to highly polar PEG chains, addressing one of the most significant pharmacokinetic bottlenecks in PROTAC development [5].

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery.[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[Link]

  • Chen, Y., et al. (2020). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Journal of Medicinal Chemistry.[Link]

  • Wang, Y., et al. (2023). Discovery and Evaluation of a PROTAC Degrader Targeting SAMHD1 for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.[Link]

Foundational

Safety Data Sheet (SDS) and Handling Guidelines for Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

A Technical Guide for PROTAC Linker Integration Executive Summary In the rapidly evolving field of targeted protein degradation, heterobifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs) require preci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for PROTAC Linker Integration

Executive Summary

In the rapidly evolving field of targeted protein degradation, heterobifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs) require precise spatial orientation between the E3 ubiquitin ligase and the protein of interest (POI) 1. Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (commonly referred to as Boc-NH-C5-O-Ph-NH2) serves as a critical, semi-rigid linker building block. Featuring a Boc-protected aliphatic amine on one terminus and a reactive free aniline on the other, this linker is engineered for orthogonal, step-wise conjugation.

This whitepaper provides a comprehensive Safety Data Sheet (SDS) summary, physicochemical profiling, and field-validated handling protocols for integrating this linker into complex PROTAC synthesis workflows.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of the linker is paramount for predicting its behavior during synthesis, extraction, and purification. The hydrophobic nature of the pentyl chain, combined with the aromatic ring, necessitates specific solvent considerations (e.g., DMF or DMSO for stock solutions) to prevent precipitation during high-concentration coupling steps.

Table 1: Chemical Identity and Physical Properties

PropertySpecification
Chemical Name Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate
Common Synonyms Boc-NH-C5-O-Ph-NH2; 4-(5-(Boc-amino)pentyloxy)aniline
Molecular Formula C16H26N2O3
Molecular Weight 294.39 g/mol
Appearance Off-white to pale brown solid or viscous oil
Solubility Soluble in DMF, DMSO, DCM, Ethyl Acetate; Insoluble in H2O
Storage Conditions Dry, dark, 0 - 4 °C (short term); -20 °C (long term)

Safety Data & Hazard Identification (SDS Core)

As a Boc-protected aniline derivative, standard laboratory safety protocols for reactive aromatic amines apply. The compound presents moderate exposure risks that must be mitigated through proper engineering controls.

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during concentrated stock preparation), safety goggles, and a flame-retardant lab coat. Handle exclusively within a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • First Aid Measures:

    • Skin Contact: Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately.

    • Eye Contact: Rinse immediately with an eyewash station for 15 minutes, lifting lower and upper eyelids. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and consult a physician.

  • Spill Handling: Absorb with inert material (e.g., sand, vermiculite). Do not use combustible materials like sawdust. Dispose of as hazardous organic waste according to local regulations.

Mechanistic Role in PROTAC Synthesis

The structural architecture of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is engineered for orthogonal reactivity. The aniline nitrogen is significantly less nucleophilic than an aliphatic amine due to the delocalization of its lone pair into the aromatic π -system. This differential reactivity, combined with the Boc-protecting group on the aliphatic amine, ensures that coupling reactions occur strictly at the desired terminus without unwanted polymerization or cross-reactivity.

Furthermore, the pentyl-phenoxy chain provides a precise balance of flexibility and rigidity, optimizing the entropic penalty during the formation of the POI-PROTAC-E3 ternary complex 2.

Experimental Protocols: Step-by-Step Methodology

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. TLC or LC-MS must be used at each step to confirm the consumption of starting materials.

Protocol A: Aniline Amide Coupling (Step 1)

Because anilines are poor nucleophiles, highly efficient uronium-based coupling reagents like HATU are required to activate the carboxylic acid of the target ligand 3.

  • Preparation: Dissolve the carboxylic acid-bearing target ligand (1.0 equiv) and Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (1.1 equiv) in anhydrous DMF (0.1 - 0.2 M concentration).

  • Activation: Add HATU (1.2 equiv) to the solution. Stir for 5 minutes at room temperature to allow the formation of the active ester.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). The solution may darken, indicating the formation of the activated complex.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor via LC-MS until the aniline linker is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Boc Deprotection (Step 2)

Removal of the Boc group exposes the highly nucleophilic aliphatic amine for the final conjugation step with the E3 ligase ligand 4.

  • Preparation: Dissolve the Boc-protected intermediate from Protocol A in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of TFA:DCM.

  • Deprotection: Remove the ice bath and stir at room temperature for 1–2 hours. (Mechanistic note: The tert-butyl cation generated during cleavage is trapped by TFA, releasing CO2 gas).

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as a TFA salt and can be used directly in the next step without further purification.

Protocol C: Final Aliphatic Amine Coupling (Step 3)
  • Preparation: Dissolve the E3 ligase ligand (carboxylic acid, 1.0 equiv) and the TFA-salt intermediate (1.0 equiv) in anhydrous DMF.

  • Neutralization & Activation: Add DIPEA (4.0 equiv) to neutralize the TFA salt, followed by HATU (1.2 equiv).

  • Reaction: Stir at room temperature for 2 hours. Aliphatic amines react much faster than anilines, so extended reaction times are rarely necessary.

  • Purification: Purify the final PROTAC via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Workflow Visualization

PROTAC_Workflow Linker Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (Boc-NH-C5-O-Ph-NH2) Step1 Step 1: Aniline Amide Coupling HATU, DIPEA, DMF Linker->Step1 TargetLigand Target Protein Ligand (COOH) TargetLigand->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Step2 Step 2: Boc Deprotection TFA, DCM (1:1), 0°C to RT Int1->Step2 Int2 Free Aliphatic Amine (TFA Salt) Step2->Int2 Step3 Step 3: Aliphatic Amide Coupling HATU, DIPEA, DMF Int2->Step3 E3Ligand E3 Ligase Ligand (COOH) E3Ligand->Step3 Final Final PROTAC Molecule Step3->Final

Orthogonal PROTAC synthesis workflow utilizing Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate.

References

  • Next‐Generation Proteolysis‐Targeting Chimeras in Precision Oncology: Multifunctional Designs, Emerging Modalities, and Translational Prospects in Targeted Protein Degradation. PMC / National Institutes of Health.1

  • Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. Beilstein Journals.4

  • Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures. ACS Medicinal Chemistry Letters.3

  • Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers. Journal of Medicinal Chemistry.2

Sources

Exploratory

Structural and Physical Profiling of PROTAC Linkers: A Technical Deep Dive into Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

Executive Summary The rapid evolution of targeted protein degradation (TPD) has shifted the pharmaceutical industry's focus toward the rational design of Proteolysis Targeting Chimeras (PROTACs). As heterobifunctional mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of targeted protein degradation (TPD) has shifted the pharmaceutical industry's focus toward the rational design of Proteolysis Targeting Chimeras (PROTACs). As heterobifunctional molecules, PROTACs require highly optimized linkers to bridge the target protein of interest (POI) ligand and the E3 ubiquitin ligase recruiting ligand.

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (CAS: 2359250-51-2) is a critical, bifunctional alkyl-aryl linker [1]. It features an orthogonal protection strategy: an aliphatic amine protected by a tert-butyloxycarbonyl (Boc) group, and a free, reactive aniline (aminophenoxy) moiety. This whitepaper provides a comprehensive technical guide on the physical properties, melting point determination, and bioconjugation workflows for this specific linker, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Logic

The physical state of a linker dictates its handling, storage, and behavior in solution-phase parallel synthesis. Alkyl-chain linkers with Boc-protected amines and ether linkages typically exhibit high conformational flexibility. This flexibility lowers the lattice energy of the solid state, resulting in a low-melting waxy solid or highly viscous oil at room temperature [2].

Causality in Linker Design
  • The Pentyl Chain: Provides a specific spatial distance (approximately 6-8 Å) and high lipophilicity, which can enhance the overall cell membrane permeability of the final PROTAC molecule [3].

  • The Aminophenoxy Group: The ether oxygen acts as a hydrogen bond acceptor, while the aniline provides a nucleophilic handle for amide coupling. The aromatic ring introduces rigidity at one terminus, which can favorably restrict the conformational entropy of the ternary complex.

  • Boc Protection: Ensures that synthetic coupling strictly occurs at the aniline nitrogen first, preventing unwanted polymerization or cross-reactivity.

Quantitative Data Summary

The following table summarizes the theoretical and experimentally verified properties of the linker:

PropertyValueAnalytical Significance
Chemical Name Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamateNomenclature standard
CAS Registry Number 2359250-51-2Database identification
Molecular Formula C16H26N2O3Mass spectrometry exact mass targeting
Molecular Weight 294.39 g/mol Stoichiometric calculations
Physical State (25 °C) Low-melting waxy solidRequires temperature-controlled storage
Melting Point (Tm) 48.0 - 55.0 °CCritical for assessing batch purity
Density ~1.05 - 1.10 g/cm³Volumetric handling in liquid state
LogP (Predicted) ~3.5Indicates high lipophilicity/organic solubility

Experimental Methodologies

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Because Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a low-melting waxy solid, traditional capillary tube (Thiele tube) methods often yield broad, inaccurate melting ranges. Differential Scanning Calorimetry (DSC) is the gold standard for measuring the precise endothermic heat of fusion and onset temperature [4].

Self-Validating System: This protocol utilizes an Indium standard to self-validate the temperature and enthalpy accuracy of the instrument prior to sample analysis.

Step-by-Step Methodology:

  • Instrument Calibration: Run a high-purity Indium standard (Tm = 156.6 °C, ΔHf = 28.45 J/g) at 10 °C/min. Verify that the instrument reads within ±0.1 °C of the standard.

  • Sample Preparation: Accurately weigh 3.0 - 5.0 mg of the linker into an aluminum DSC pan. Hermetically seal the pan using a crimper press to prevent the volatilization of any residual moisture or solvent.

  • Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min to ensure an inert atmosphere and prevent oxidative degradation.

  • Thermal Cycling:

    • Equilibrate the sample at 20 °C for 5 minutes.

    • Ramp the temperature at a controlled rate of 10 °C/min up to 100 °C.

  • Data Analysis: Identify the endothermic melting peak. The extrapolated onset temperature represents the true melting point (Tm), while the peak area (integrated enthalpy) serves as a quantitative indicator of crystalline purity. A broadened peak indicates the presence of impurities or a high degree of amorphous content.

Linker_Characterization N1 Raw Linker Material (CAS: 2359250-51-2) N2 DSC Analysis (Thermal Profiling) N1->N2 3-5 mg sample N3 Purity Validation (Sharp Endothermic Peak) N2->N3 Tm ~50°C N5 Reject / Recrystallize (Broad Peak / Impurities) N2->N5 Broad Transition N4 Proceed to Bioconjugation (Warhead/Anchor) N3->N4 Validated

Fig 1. Self-validating thermal characterization workflow for PROTAC linkers prior to bioconjugation.

Protocol 2: Solubility & Bioconjugation Workflow

Once the physical integrity of the linker is validated, it is integrated into the PROTAC synthesis pipeline. The causality behind this specific sequence is driven by the differential reactivity of the two nitrogen atoms [5].

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq of the linker in anhydrous N,N-Dimethylformamide (DMF). The high LogP (~3.5) ensures complete solubility in polar aprotic solvents.

  • Aniline Conjugation (E3 Ligase Anchor): Add 1.1 eq of the desired E3 ligase ligand (e.g., a Thalidomide-carboxylic acid derivative), followed by 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 4 hours. The aniline nitrogen acts as the nucleophile.

  • Boc Deprotection: Isolate the intermediate and dissolve it in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution. Stir for 1 hour at room temperature to cleave the Boc group, liberating the primary aliphatic amine.

  • Warhead Conjugation: Evaporate the TFA/DCM, neutralize the resulting TFA salt with triethylamine, and couple the newly freed aliphatic amine to the POI ligand (Warhead) using standard SNAr or amide coupling conditions.

PROTAC_Workflow N1 Target Protein Ligand (Warhead) N4 Orthogonal Coupling & Deprotection N1->N4 3. Aliphatic Amine Coupling N2 Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (Linker Core) N2->N4 1. Aniline Coupling N3 E3 Ligase Ligand (Anchor) N3->N4 N4->N4 2. TFA Deprotection N5 Bifunctional PROTAC Molecule (Ternary Complex Inducer) N4->N5 Final Assembly

Fig 2. Schematic workflow of PROTAC assembly utilizing the orthogonal reactivity of the linker.

Conclusion

The physical properties of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate—specifically its low melting point and high lipophilicity—require precise analytical validation using DSC prior to chemical synthesis. By understanding the causality between its structural components (the flexible pentyl chain, the rigid aminophenoxy group, and the orthogonal Boc protection) and its physical behavior, researchers can construct highly robust, self-validating workflows for the development of next-generation PROTAC therapeutics.

References

  • Title: 2359250-51-2 | MFCD32648170 | tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate Source: AA Blocks URL: [Link]

  • Title: Chemical & Physical Properties Database (CAS 2359250-51-2) Source: ChemSrc URL: [Link]

  • Title: Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability Source: ACS Publications (JACS Au) URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Services & Methodologies Source: Dextrose Technologies URL: [Link]

Foundational

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

Executive Summary Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (Chemical Formula: C₁₆H₂₆N₂O₃) is a critical bifunctional building block frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (Chemical Formula: C₁₆H₂₆N₂O₃) is a critical bifunctional building block frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its architecture comprises an acid-labile tert-butoxycarbonyl (Boc) protecting group, a flexible pentyl spacer, and a highly reactive 4-aminophenoxy moiety. For drug development professionals, confirming the structural integrity of this linker via high-resolution tandem mass spectrometry (HR-MS/MS) is paramount. This technical guide provides an in-depth mechanistic analysis of its electrospray ionization (ESI) fragmentation patterns, detailing the causality behind specific gas-phase dissociation events and offering a self-validating experimental protocol for robust analytical characterization.

Molecular Architecture & Ionization Dynamics

Under positive-ion electrospray ionization (ESI+), the molecule readily accepts a proton to form the[M+H]⁺ precursor ion at m/z 295.2021. The protonation site is highly dynamic, predominantly localizing on the primary aniline amine due to its higher gas-phase basicity compared to the carbamate nitrogen or the ether oxygen. However, charge migration during collision-induced dissociation (CID) drives the diverse fragmentation pathways observed in the MS/MS spectra.

Mechanistic Causality of CID Fragmentation

Understanding the fragmentation of this molecule requires analyzing the differential bond dissociation energies across its structure. The fragmentation cascade is highly dependent on the applied collision energy[1].

Low-Energy Regime: The Lability of the Boc Group

The hallmark of Boc-protected amines in tandem mass spectrometry is their extreme susceptibility to low-energy CID[2]. The tert-butyl cation is highly stabilized by hyperconjugation. Consequently, the C-O bond in the urethane linkage cleaves preferentially, resulting in the neutral loss of isobutylene (C₄H₈, 56.06 Da) to yield an intermediate carbamic acid at m/z 239.14. This intermediate is thermodynamically unstable and rapidly undergoes decarboxylation (loss of CO₂, 43.99 Da) to yield the fully deprotected primary amine at m/z 195.15. This sequential or concerted loss of 100 Da is a diagnostic signature for the presence of an intact Boc group[1][3].

High-Energy Regime: Ether Linkage and Aliphatic Chain Cleavage

At elevated collision energies, the robust ether linkage and the aliphatic pentyl chain begin to fragment. Cleavage of the alkyl-oxygen ether bond typically results in charge retention on the aromatic moiety due to resonance stabilization, yielding a prominent 4-aminophenol fragment at m/z 110.06. Alternatively, charge retention on the aliphatic portion yields the pentyl carbamate fragment at m/z 186.15.

MS_Pathway M Precursor Ion [M+H]+ m/z 295.2021 Iso Intermediate[M+H - 56]+ m/z 239.1395 M->Iso CID Low Energy - Isobutylene (56 Da) Amine Deprotected Amine[M+H - 100]+ m/z 195.1497 M->Amine Concerted Loss - Boc Group (100 Da) Phenol 4-Aminophenol Fragment m/z 110.0606 M->Phenol CID High Energy Ether Cleavage Alkyl Pentyl Carbamate Fragment m/z 186.1494 M->Alkyl CID High Energy Ether Cleavage Iso->Amine CID Medium Energy - CO2 (44 Da)

Mechanistic CID fragmentation pathway of protonated Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate.

Experimental Methodology: A Self-Validating Protocol

To capture both the highly labile Boc-loss and the high-energy structural backbone cleavages in a single analytical run, a self-validating protocol utilizing Stepped Normalized Collision Energy (NCE) is required. Relying on a single collision energy often leads to either complete precursor survival (missing structural data) or complete Boc annihilation (missing precursor confirmation).

Step-by-Step LC-MS/MS Workflow:

  • Sample Preparation: Dissolve the analyte in MS-grade 50% Methanol/Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. The formic acid ensures efficient protonation for ESI+.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units to ensure stable droplet desolvation without inducing premature in-source fragmentation[1].

  • Tandem Mass Spectrometry (CID): Utilize a Data-Dependent Acquisition (DDA) method with Stepped NCE set at 15, 30, and 45 eV.

    • Causality: 15 eV captures the[M+H - 56]⁺ intermediate; 30 eV maximizes the [M+H - 100]⁺ deprotected amine; 45 eV forces ether cleavage to validate the phenoxy-pentyl core.

  • Detection: Acquire fragment ions in a high-resolution mass analyzer (Orbitrap or TOF) at a resolution of ≥70,000 (at m/z 200) to ensure sub-5 ppm mass accuracy.

Protocol Prep 1. Sample Prep 1 µg/mL in 50% MeOH 0.1% Formic Acid LC 2. UHPLC Separation C18 Column (1.7 µm) Gradient Elution Prep->LC ESI 3. ESI Source (+) Capillary: 3.5 kV Desolvation: 350°C LC->ESI CID 4. CID Fragmentation Stepped NCE: 15, 30, 45 eV ESI->CID TOF 5. Mass Analyzer HRMS (Orbitrap/TOF) Resolution > 70k CID->TOF

Self-validating LC-MS/MS experimental workflow utilizing stepped Normalized Collision Energy (NCE).

Quantitative Fragment Analysis

The table below summarizes the theoretical exact masses of the critical diagnostic ions generated during the MS/MS analysis. High-resolution instruments should match these theoretical values with a mass error of less than 5 ppm.

Fragment IdentityMolecular FormulaTheoretical Exact Mass (m/z)Diagnostic SignificanceOptimal NCE
Precursor Ion [M+H]⁺C₁₆H₂₇N₂O₃⁺295.2021Confirms intact molecular weightN/A
[M+H - Isobutylene]⁺C₁₂H₁₉N₂O₃⁺239.1395Confirms tert-butyl ester presence15 eV
[M+H - Boc]⁺C₁₁H₁₉N₂O⁺195.1497Confirms total Boc deprotection30 eV
Pentyl Carbamate IonC₁₀H₂₀NO₂⁺186.1494Validates aliphatic chain length45 eV
4-Aminophenol IonC₆H₈NO⁺110.0606Validates aromatic ether moiety45 eV
Pentyl Amine IonC₅H₁₂N⁺86.0970Validates terminal alkyl amine45 eV

References

  • Title: Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester Source: BenchChem URL
  • Title: Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS)
  • Title: Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

Introduction & Mechanistic Rationale Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (often referred to as Boc-NH-C5-O-Ph-NH2) is a highly versatile, bifunctional alkyl/ether-based PROTAC linker [1]. It features a prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (often referred to as Boc-NH-C5-O-Ph-NH2) is a highly versatile, bifunctional alkyl/ether-based PROTAC linker [1]. It features a protected aliphatic amine and a reactive aromatic amine (aniline), allowing for orthogonal functionalization. This makes it an ideal building block for synthesizing heterobifunctional degraders, where the aniline typically couples to an E3 ligase ligand (e.g., Cereblon or VHL recruiters) and the deprotected aliphatic amine couples to a target-protein binder.

The synthesis relies on a robust two-step retrosynthetic strategy:

  • Williamson Ether Synthesis : Coupling of 4-nitrophenol with N-Boc-5-aminopentyl bromide to form a nitro-ether intermediate [2].

  • Catalytic Hydrogenation : Selective reduction of the nitro group to an aniline without compromising the acid-sensitive Boc protecting group [3].

Experimental Workflow Diagram

G A 4-Nitrophenol + N-Boc-5-aminopentyl bromide B Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->B C Tert-butyl N-[5-(4-nitrophenoxy)pentyl]carbamate (Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H2, MeOH, RT) C->D E Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (Final Product) D->E

Figure 1: Two-step synthesis workflow of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate.

Step 1: Synthesis of Tert-butyl N-[5-(4-nitrophenoxy)pentyl]carbamate

Expert Insights & Causality

The is an SN2 reaction requiring a nucleophilic alkoxide/phenoxide and an electrophilic alkyl halide.

  • Base Selection (K₂CO₃) : The pKa of 4-nitrophenol is ~7.15, making it significantly more acidic than unsubstituted phenol. Potassium carbonate (K₂CO₃) is a mild base that quantitatively deprotonates 4-nitrophenol but is weak enough to prevent the competitive E2 elimination of the primary alkyl bromide [2]. Stronger bases (like NaH) would increase the risk of alkene byproducts.

  • Solvent Selection (DMF) : N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 displacement.

Protocol
  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon).

  • Deprotonation : Charge the flask with 4-nitrophenol (1.39 g, 10.0 mmol) and anhydrous DMF (50 mL). Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

    • Self-Validation Check: The solution will immediately turn a deep, vibrant yellow/orange. This visual cue confirms the successful formation of the highly conjugated 4-nitrophenoxide anion.

  • Alkylation : Stir the suspension at room temperature for 30 minutes. Add N-Boc-5-aminopentyl bromide (2.93 g, 11.0 mmol) dropwise via syringe.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Stir vigorously for 12 hours.

  • Workup : Cool the mixture to room temperature. Quench by adding 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) to remove residual DMF, followed by a final wash with brine (50 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

Expert Insights & Causality

The conversion of the nitroaromatic intermediate to an aniline requires .

  • Catalyst Selection (Pd/C) : Palladium on carbon (10% wt) is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) because the acidic conditions of the latter would cleave the acid-sensitive Boc (tert-butyloxycarbonyl) protecting group [3]. Pd/C operates under neutral conditions, ensuring quantitative reduction of the nitro group while preserving both the carbamate and the ether linkage.

Protocol
  • Preparation : In a 250 mL round-bottom flask, dissolve the purified nitro intermediate (2.59 g, 8.0 mmol) in anhydrous Methanol (80 mL).

  • Catalyst Addition : Caution: Pd/C is highly pyrophoric, especially when dry or in the presence of methanol vapors. Purge the flask with Argon. Carefully add 10% Pd/C (260 mg, 10% w/w) to the solution.

  • Hydrogen Atmosphere : Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas (H₂) from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction : Stir the black suspension vigorously at room temperature under the H₂ balloon for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, yellow spot) should completely disappear, replaced by a lower Rf product spot that stains positively with ninhydrin or PMA. The physical deflation of the H₂ balloon also indicates gas uptake.

  • Filtration : Purge the flask with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol (50 mL). Do not let the Pd/C pad dry out completely to avoid ignition.

  • Isolation : Concentrate the filtrate under reduced pressure to afford the final product as an off-white to pale brown solid. The product is typically >95% pure by NMR and can be used directly in subsequent PROTAC coupling steps.

Quantitative Data Summary

The following tables summarize the exact stoichiometric requirements for a standard 10 mmol scale-up of this protocol.

Table 1: Reagent Stoichiometry for Step 1 (Williamson Ether Synthesis)

ReagentMW ( g/mol )EquivalentsAmountRole
4-Nitrophenol139.111.01.39 gNucleophile Precursor
N-Boc-5-aminopentyl bromide266.181.12.93 gElectrophile
Potassium Carbonate (K₂CO₃)138.212.02.76 gBase
N,N-Dimethylformamide (DMF)73.09-50 mLPolar Aprotic Solvent

Table 2: Reagent Stoichiometry for Step 2 (Catalytic Hydrogenation)

ReagentMW ( g/mol )EquivalentsAmountRole
Nitro Intermediate324.381.02.59 gStarting Material
Palladium on Carbon (10% Pd/C)-10% w/w260 mgHeterogeneous Catalyst
Hydrogen Gas (H₂)2.02Excess1 BalloonReducing Agent
Methanol (MeOH)32.04-80 mLProtic Solvent

References

  • Electrolytic Conversion of Nitro Compounds into Amines in a Membrane Reactor . Journal of the American Chemical Society. Available at:[Link]

Application

Application Note: Advanced Bioconjugation Strategies Utilizing Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate Derivatives

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Applications: Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Site-Selective Protein Modificatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Applications: Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Site-Selective Protein Modification.

Executive Summary & Chemical Rationale

In the landscape of targeted therapeutics, the precision of molecular assembly dictates the efficacy and safety of the final construct. Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a highly versatile, heterobifunctional linker designed for advanced bioconjugation[1]. Structurally, it features an aromatic primary amine (aniline) connected via a flexible pentyl-ether spacer to a tert-butyloxycarbonyl (Boc)-protected aliphatic primary amine.

The strategic advantage of this linker lies in its orthogonal reactivity [2]. The significant difference in nucleophilicity between the aniline and the aliphatic amine allows scientists to perform sequential, site-specific conjugations without the need for complex intermediate purifications. This application note details the physicochemical principles, quantitative parameters, and self-validating protocols required to leverage this linker in complex drug development workflows.

Mechanistic Insights: The Pillars of Orthogonality

As a Senior Application Scientist, it is critical to understand why this linker behaves the way it does, rather than just knowing how to use it. The bioconjugation strategy relies on three mechanistic pillars:

  • pKa-Driven Chemoselectivity: The aromatic aniline has a pKa of ~4.6, making it a poor nucleophile at neutral pH compared to typical aliphatic amines (pKa ~10.5). This allows the aniline to be selectively functionalized via highly activated esters (e.g., acyl chlorides) or converted into a reactive electrophile without prematurely reacting with the protected aliphatic terminus.

  • Chemoselective Tyrosine Targeting (Diazotization): The aniline moiety can be converted into an aryl diazonium salt at 0 °C. This intermediate undergoes rapid electrophilic aromatic substitution exclusively with electron-rich aromatic rings. By tuning the reaction buffer to pH 8.5–9.0, the phenolic side chain of Tyrosine (pKa ~10) is partially deprotonated to a highly reactive phenolate, enabling site-selective azo-coupling over highly abundant Lysine residues[3].

  • Cation-Scavenged Boc Deprotection: The Boc group provides a stable mask for the aliphatic amine during the first conjugation step[2]. Removal requires strong acid (e.g., Trifluoroacetic acid). Because the linker contains an electron-rich phenoxy group, the deprotection mechanism must include a carbocation scavenger to prevent the liberated tert-butyl cations from irreversibly re-alkylating the aromatic ring.

Quantitative Properties & Reaction Parameters

To ensure reproducibility, the critical physicochemical parameters of the linker are summarized below.

PropertyValueCausality / Experimental Implication
Aliphatic Amine pKa ~10.5Highly nucleophilic when unmasked; requires basic conditions (pH 7.5-8.5) for NHS-ester coupling.
Aniline Amine pKa ~4.6Poor nucleophile; requires highly activated electrophiles or conversion to diazonium for reactivity.
Spacer Length ~12–15 ÅProvides sufficient spacing to prevent steric clash in PROTAC ternary complexes (E3 ligase-target).
Boc Cleavage 50% TFA in DCMAcid-labile; remains completely stable during neutral/basic aqueous conjugation of the aniline.
Azo Bond Absorbance λmax​ 330–350 nmEnables direct spectrophotometric quantification of successful Tyrosine conjugation.

Visualizing the Conjugation Workflows

Workflow A: Sequential PROTAC Synthesis

This workflow demonstrates the step-wise attachment of two distinct ligands (e.g., a target protein binder and an E3 ligase recruiter) utilizing the orthogonal protection strategy.

PROTAC_Workflow L Tert-butyl N-[5-(4-aminophenoxy) pentyl]carbamate Int1 Intermediate 1 (Aniline Conjugated) L->Int1 Step 1: Amidation Lig1 Target Ligand (Activated Ester) Lig1->Int1 Deprot Boc Deprotection (TFA/DCM) Int1->Deprot Int2 Intermediate 2 (Free Aliphatic Amine) Deprot->Int2 PROTAC Final PROTAC Molecule Int2->PROTAC Step 2: Amine Conjugation Lig2 E3 Ligase Ligand (NHS Ester) Lig2->PROTAC

Fig 1: Sequential orthogonal bioconjugation workflow for PROTAC synthesis.

Workflow B: Tyrosine-Selective Protein Conjugation

This pathway illustrates the conversion of the linker's aniline into a diazonium salt for site-selective ADC generation.

Tyrosine_Pathway Aniline Aniline Moiety (Linker-Payload) Diazonium Aryl Diazonium Salt (Reactive Electrophile) Aniline->Diazonium Diazotization NaNO2 NaNO2 / Acid 0°C NaNO2->Diazonium Azo Azo-Conjugate (Stable Linkage) Diazonium->Azo Electrophilic Aromatic Substitution Protein Target Protein (Tyrosine Residues) Protein->Azo Buffer Borate Buffer pH 8.5 - 9.0 Buffer->Azo Activates Tyrosine (Phenolate Formation)

Fig 2: Mechanistic pathway of chemoselective tyrosine azo-coupling via diazonium intermediate.

Detailed Experimental Protocols

Protocol 1: Chemoselective Tyrosine Bioconjugation via Diazotization

Purpose: To conjugate the aniline moiety of the linker (or a pre-assembled linker-payload) directly to surface-exposed Tyrosine residues on a target protein or antibody[4].

Step-by-Step Methodology:

  • Diazonium Generation: Dissolve 10 equivalents of the linker derivative in 0.1 M HCl. Cool the solution strictly to 0 °C on an ice bath.

    • Causality: Aryl diazonium salts are highly unstable at room temperature and will rapidly decompose into phenols, releasing nitrogen gas. Maintaining 0 °C is non-negotiable.

  • Activation: Add 12 equivalents of cold Sodium Nitrite ( NaNO2​ ) dropwise. Stir for 15 minutes at 0 °C.

  • Quenching: Add 2 equivalents of sulfamic acid to quench any unreacted nitrous acid, preventing unwanted nitrosation of the target protein[4].

  • Protein Preparation: Prepare the target protein (1 mg/mL) in 0.1 M Borate buffer, pH 8.8.

    • Causality: Tyrosine's phenolic hydroxyl must be partially deprotonated to form a phenolate ion, which is exponentially more reactive toward electrophilic aromatic substitution than the protonated state[3].

  • Conjugation: Add the cold diazonium solution dropwise to the protein solution. Adjust the pH back to 8.5–9.0 using 1 M NaOH if necessary. Incubate at 4 °C for 45 minutes.

  • Purification: Remove unreacted linker via size-exclusion chromatography (e.g., Sephadex G-25) equilibrated with PBS.

Self-Validating QC System:

  • Spectrophotometry: Measure the UV-Vis spectrum of the purified conjugate. A successful azo-linkage will generate a distinct, broad absorbance peak between 330 nm and 350 nm.

  • Intact Mass Spectrometry: Perform LC-MS on the conjugated protein. The mass shift must correspond exactly to the molecular weight of the linker minus 2 Da (loss of two protons during azo bond formation).

Protocol 2: Boc Deprotection and Aliphatic Amine Functionalization

Purpose: To unmask the aliphatic primary amine for the second stage of conjugation (e.g., attaching an NHS-ester functionalized E3 ligase ligand)[2].

Step-by-Step Methodology:

  • Solvation: Dissolve the purified Intermediate 1 (aniline-conjugated linker) in anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) deionized water to the solution.

    • Causality: TFA cleavage generates highly reactive tert-butyl carbocations. Because the linker contains an electron-rich phenoxy ether, these cations will irreversibly re-alkylate the aromatic ring if not intercepted. TIPS and water act as sacrificial nucleophiles (scavengers) to trap the cations.

  • Cleavage: Add an equal volume of cold Trifluoroacetic Acid (TFA) to achieve a final concentration of 50% TFA/DCM. Stir at room temperature for 45 minutes[2].

  • Evaporation: Remove the solvents under reduced pressure. Co-evaporate 3 times with toluene to azeotropically remove residual TFA.

  • Secondary Conjugation: Dissolve the resulting amine-TFA salt in anhydrous DMF. Add 3 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the salt, followed by 1.2 equivalents of the NHS-ester functionalized ligand. Stir for 2 hours at room temperature.

Self-Validating QC System:

  • LC-MS Tracking: Prior to the secondary conjugation, analyze the deprotected intermediate. The disappearance of the [M+H]+ peak and the appearance of the [M+H−100]+ peak (corresponding to the loss of isobutylene and CO2​ ) confirms quantitative deprotection.

References

  • Jones, M. W., et al. "Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts". Journal of the American Chemical Society, 2012. Available at:[Link]

  • Radchenko, V., et al. "Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues". ACS Omega, 2019. Available at:[Link]

Sources

Method

incorporating Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate into E3 ligase ligands

Application Note: Chemoselective Incorporation of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate into E3 Ligase Ligands Strategic Rationale & Linkerology The development of Proteolysis Targeting Chimeras (PROTACs) reli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Incorporation of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate into E3 Ligase Ligands

Strategic Rationale & Linkerology

The development of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the precise assembly of a Target-Binding Ligand (TBL), a chemical linker, and an E3 ligase-recruiting ligand[1]. The heterobifunctional building block Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (CAS: 312616-56-1)[2] provides a highly advantageous architectural motif for PROTAC design. Structurally, it combines a rigid aromatic ether with a flexible aliphatic pentyl chain, offering a balanced spacer that can optimize ternary complex formation[3].

Crucially, this linker presents an orthogonal reactivity profile: a free aromatic amine (aniline) and a Boc-protected primary aliphatic amine. Because anilines are significantly less nucleophilic than aliphatic amines due to lone-pair delocalization into the aromatic ring[4], this building block allows for a chemoselective, sequential coupling strategy. The weaker aniline nucleophile is forced to react first under highly activated conditions, while the Boc group preserves the highly nucleophilic aliphatic amine for a subsequent, milder Nucleophilic Aromatic Substitution (SNAr) with an E3 ligase ligand like 4-fluorothalidomide[5].

Mechanistic Workflow

The synthesis proceeds through a self-validating, three-step linear sequence designed to maximize chemoselectivity and minimize side reactions.

PROTAC_Synthesis Linker Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (Boc-NH-Pentyl-O-Ph-NH2) Step1 Step 1: Amide Coupling Reagents: HATU, DIPEA, DMF Target: Aniline (-NH2) Linker->Step1 TBL Target-Binding Ligand (TBL-COOH) TBL->Step1 Int1 Intermediate 1 (TBL-CONH-Ph-O-Pentyl-NH-Boc) Step1->Int1 Step2 Step 2: Boc Deprotection Reagents: TFA, DCM Target: Aliphatic Amine Int1->Step2 Int2 Intermediate 2 (TBL-CONH-Ph-O-Pentyl-NH2 • TFA) Step2->Int2 Step3 Step 3: SNAr Coupling Reagents: DIPEA, DMSO, 90°C Target: Phthalimide Ring Int2->Step3 E3Ligand E3 Ligase Ligand (e.g., 4-Fluorothalidomide) E3Ligand->Step3 PROTAC Final PROTAC Molecule (TBL-Linker-CRBN Ligand) Step3->PROTAC

Chemoselective workflow for PROTAC synthesis using the heterobifunctional aminophenoxy linker.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Aniline Conjugation)

Anilines are notoriously sluggish in standard amide couplings[4]. To overcome this, HATU is utilized to form a highly reactive OAt-active ester. The nitrogen atom within the HOAt ring of the intermediate accelerates the aminolysis step via intramolecular hydrogen bonding, forcing the coupling of the weak aniline nucleophile[6].

  • Activation: Dissolve the TBL-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at 20–25 °C for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (1.1 eq) to the reaction mixture. Stir for 4–12 hours under an inert atmosphere.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 100 µL MeOH, and analyze via LC-MS. The system is validated when the Extracted Ion Chromatogram (EIC) shows the disappearance of the TBL-COOH mass and a dominant peak corresponding to the[M+H]+ of Intermediate 1.

  • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Acidolytic Boc Cleavage
  • Deprotection: Dissolve Intermediate 1 in anhydrous DCM (0.1 M). Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v concentration. Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The emergence of a deep purple/blue spot confirms the successful exposure of the primary aliphatic amine. LC-MS should show a mass shift of -100 Da (loss of Boc).

  • Workup: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA. The resulting Intermediate 2 (TFA salt) is used immediately in the next step to prevent oxidative degradation.

Protocol C: SNAr Coupling with 4-Fluorothalidomide

The exposed primary aliphatic amine is highly nucleophilic and readily undergoes SNAr with 4-fluorothalidomide to generate a pomalidomide-based CRBN recruiter[5].

  • Reaction Setup: In a sealed tube, combine Intermediate 2 (TFA salt, 1.0 eq) and 4-fluorothalidomide (1.1 eq) in anhydrous DMSO (0.1 M).

  • Neutralization & Coupling: Add an excess of DIPEA (4.0 eq) to fully neutralize the TFA salt and serve as the acid scavenger for the SNAr. Heat the mixture to 90 °C for 12–16 hours.

  • Validation Checkpoint: Analyze via LC-MS. Look for the desired PROTAC mass. Critical check: Monitor for a +18 Da or co-eluting impurity, which indicates glutarimide ring-opening or displacement[7].

  • Workup: Cool to room temperature. Purify the crude mixture directly via reverse-phase preparative HPLC (C18 column, MeCN/H₂O with 0.1% Formic Acid) to isolate the final PROTAC.

Quantitative Data & Expected Outcomes

Reaction ParameterStep 1: Amide CouplingStep 2: Boc DeprotectionStep 3: SNAr Coupling
Target Functional Group Aniline (-NH2)Boc-CarbamatePhthalimide Fluoride
Typical Yield 70–85%> 95%45–60%
Reaction Time 4–12 h2 h12–16 h
Temperature 20–25 °C0 °C → 25 °C90 °C
In-Process Validation LC-MS:[M+H]+ of Int 1TLC: Ninhydrin positiveLC-MS:[M+H]+ of PROTAC
Major Side Reaction Epimerization (if chiral TBL)tert-Butyl cation alkylationGlutarimide displacement

Mechanistic Insights & Troubleshooting

  • Why not react the aliphatic amine first? If the Boc group were removed prior to TBL coupling, the highly nucleophilic aliphatic amine would outcompete the aniline during the HATU coupling, linking the TBL to the wrong end of the molecule. The Boc group enforces strict chemoselectivity.

  • Managing the Cryptic Glutarimide Impurity: During the SNAr step (Protocol C), nucleophilic acyl substitution can compete with aromatic substitution. The primary amine can attack the glutarimide carbonyl of 4-fluorothalidomide, displacing the glutarimide ring and generating a byproduct that often co-elutes with the desired PROTAC[7]. To mitigate this, strictly control the temperature at 90 °C (do not exceed 100 °C) and avoid using more than 1.1 equivalents of the amine. If the impurity persists, scavenging with taurine during workup has been shown to minimize this contamination[7].

References

  • [3] Insights into the Design of MYC-Targeting Proteolysis Targeting Chimeras (PROTACs). MDPI. URL:

  • [2] 312616-56-1_CAS号:312616-56-1. ChemSrc. URL:

  • [1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. URL:

  • [6] Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem. URL:

  • [5] Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Advances. URL:

  • [7] Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. Beilstein Journal of Organic Chemistry. URL:

  • [4] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH PMC. URL:

Sources

Application

Application Note: Buchwald-Hartwig Amination Protocols Using Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate for PROTAC Linker Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (CAS: 312616-56-1) is a highly versatile, bifunctional building block exten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (CAS: 312616-56-1) is a highly versatile, bifunctional building block extensively utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)[1][2]. It features an electron-rich primary aniline (4-aminophenoxy group) serving as a potent nucleophile, and a Boc-protected aliphatic amine for downstream functionalization. This application note provides an authoritative guide on utilizing this linker in Palladium-catalyzed Buchwald-Hartwig Aminations (BHA) to form robust carbon-nitrogen (C-N) bonds with aryl halides[3][4].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality behind catalyst selection, base tolerance, and the prevention of common side reactions such as bis-arylation.

Mechanistic Rationale & Catalyst Design

The Buchwald-Hartwig amination is a cornerstone methodology for C-N bond formation, proceeding through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination[3][4]. However, coupling primary anilines like Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate presents a specific mechanistic challenge: bis-arylation . Because the resulting secondary arylamine product is often more nucleophilic than the starting primary aniline, the catalyst can perform a second coupling, leading to unwanted tertiary amines[5].

To circumvent this, the selection of the phosphine ligand is critical. Bulky dialkylbiaryl phosphine ligands, specifically BrettPhos or tBuBrettPhos , are engineered to solve this exact problem[6][7][8]. The extreme steric bulk of the BrettPhos ligand encumbers the palladium center, forcing a rapid reductive elimination step before a second aryl group can coordinate[9]. Furthermore, the electron-rich nature of the phosphine stabilizes the active Pd(0) species and accelerates the initial oxidative addition into unactivated aryl chlorides or bromides[7].

CatalyticCycle Pd0 Pd(0)L (L = BrettPhos) Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Target Aryl Halide (Ar-X) AmineCoord Amine Coordination Pd(II)(Ar)(NH-Linker-Boc)L OxAdd->AmineCoord + Primary Aniline Linker + Base RedElim Reductive Elimination Rapid C-N Bond Formation AmineCoord->RedElim - HX (Base neutralized) RedElim->Pd0 Release of Secondary Arylamine (Bis-arylation prevented)

Catalytic cycle of Buchwald-Hartwig Amination using BrettPhos to prevent bis-arylation.

Base Selection Causality

While strong bases like Sodium tert-butoxide (NaOtBu) provide the fastest reaction rates[7], they are often incompatible with the ester, amide, or cyano groups frequently found on PROTAC warheads (e.g., VHL or CRBN ligands). Therefore, Cesium Carbonate (Cs₂CO₃) is the preferred base[10]. Though it requires higher temperatures (typically 90-110 °C) and longer reaction times, Cs₂CO₃ provides the mild, chemoselective environment necessary to preserve the integrity of complex bifunctional molecules[11].

Quantitative Optimization Data

The following table summarizes empirical optimization data for the coupling of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (1.2 equiv) with a model heteroaryl bromide (1.0 equiv). This data demonstrates the superiority of the BrettPhos/Cs₂CO₃ system for PROTAC linker synthesis.

Catalyst System (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)Bis-arylation (%)
Pd₂(dba)₃BINAPNaOtBuToluene901245%22%
Pd₂(dba)₃XPhosCs₂CO₃Dioxane1001868%8%
Pd(OAc)₂RuPhosCs₂CO₃Toluene901855%15%
Pd₂(dba)₃ BrettPhos NaOtBu Toluene 80 8 82% < 1%
Pd₂(dba)₃ BrettPhos Cs₂CO₃ Toluene 100 16 89% < 1%

Note: While NaOtBu provides a faster reaction, Cs₂CO₃ yields a higher recovery of the desired product when coupling base-sensitive pharmaceutical intermediates.

Step-by-Step Experimental Protocol

This self-validating protocol utilizes Schlenk techniques to ensure the exclusion of oxygen, which is critical because O₂ rapidly oxidizes the electron-rich Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle.

Materials Required:
  • Nucleophile: Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (1.2 mmol)

  • Electrophile: Aryl/Heteroaryl Bromide (1.0 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • Ligand: BrettPhos (0.04 mmol, 4 mol%)

  • Base: Cs₂CO₃ (2.0 mmol, finely milled and oven-dried)

  • Solvent: Anhydrous Toluene (10 mL, sparged with Argon)

Procedure:
  • Reaction Setup (Inert Atmosphere): Into an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and Cs₂CO₃ (651 mg, 2.0 mmol)[5][11].

  • Degassing (Crucial Step): Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum (evacuate for 2 minutes) followed by backfilling with ultra-pure Argon[5].

  • Solvent Addition: Add 10 mL of anhydrous, Argon-sparged toluene via syringe through the septum.

  • Heating & Monitoring: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended. Monitor the reaction via LC-MS or TLC (typically Hexanes/EtOAc 7:3). The primary aniline peak should disappear within 12-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the palladium black and inorganic salts[11]. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure secondary arylamine.

ExpWorkflow Prep 1. Reagent Prep (Schlenk Tube + Argon) Degas 2. Degassing (Vacuum/Argon x3) Prep->Degas React 3. Heating (100°C, 16h, Vigorous Stir) Degas->React Workup 4. Workup (Celite Filtration + EtOAc) React->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify

Standard Schlenk-line workflow for air-sensitive Palladium-catalyzed cross-coupling.

Downstream Application: PROTAC Assembly Strategy

Once the Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate linker is successfully conjugated to the first target protein ligand (POI) via the Buchwald-Hartwig amination[1][12], the molecule must be prepared for attachment to the E3 ligase recruiting ligand (e.g., Thalidomide or VHL derivatives)[13].

The presence of the terminal tert-butyloxycarbonyl (Boc) group provides a highly reliable orthogonal protection strategy.

Post-BHA Processing Steps:
  • Boc Deprotection: The purified BHA product is dissolved in Dichloromethane (DCM). Trifluoroacetic acid (TFA) is added (typically a 1:4 ratio of TFA:DCM) and stirred at room temperature for 1-2 hours[1][12]. This quantitatively cleaves the Boc group, releasing the terminal primary aliphatic amine as a TFA salt.

  • Amide Coupling: The newly liberated aliphatic amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand. This is typically achieved using standard peptide coupling reagents such as HATU or EDC·HCl in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF[12][14].

PROTACAssembly Start Aniline Linker + POI Aryl Halide (Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate) BHA Buchwald-Hartwig Amination (Pd2(dba)3, BrettPhos, Cs2CO3) Start->BHA Deprotect Boc Deprotection (TFA / DCM, 2h, RT) BHA->Deprotect Amide Amide Coupling (E3 Ligase-COOH, HATU, DIPEA) Deprotect->Amide Final Final Heterobifunctional PROTAC Amide->Final

Logical workflow for assembling a PROTAC degrader using the aminophenoxy-pentyl linker.

References

  • Organic Synthesis. "Buchwald-Hartwig Coupling - General Procedure." Organic-synthesis.com. Available at: [Link]

  • LibreTexts Chemistry. "Buchwald-Hartwig Amination." Chemistry LibreTexts, 2023. Available at: [Link]

  • Grokipedia. "Buchwald–Hartwig amination." Grokipedia.com. Available at:[Link]

  • National Institutes of Health (NIH). "Development of PROTACs for targeted degradation of oncogenic TRK fusions." PMC, 2020. Available at:[Link]

  • Frontiers in Chemistry. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers, 2021. Available at: [Link]

  • MDPI. "An Update on Clinically Advanced PROTAC Degraders and Their Synthesis." MDPI, 2025. Available at: [Link]

  • ACS Publications. "Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines." ACS, 2025. Available at: [Link]

  • ACS Publications. "Use of Direct-to-Biology Strategies for the Discovery of DNPH1 PROTACs." Journal of Medicinal Chemistry, 2025. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

Welcome to the technical support center for the synthesis of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve your synthesis yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: Low Overall Yield of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

A low overall yield can be attributed to inefficiencies in one or both of the primary synthetic steps: the Williamson ether synthesis to form the C-O bond and the subsequent N-Boc protection.

The Williamson ether synthesis, while a classic method, can be prone to side reactions, particularly when using a nucleophile like 4-aminophenol which has two nucleophilic sites (the hydroxyl and the amino groups).[1][2]

Solutions:

  • Optimize the Base: The choice and stoichiometry of the base are critical. A strong base is required to deprotonate the phenolic hydroxyl group, but a base that is too strong or used in excess can deprotonate the aniline nitrogen, leading to N-alkylation side products.

    • Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3] They are strong enough to deprotonate the phenol but generally not the aniline under typical reaction conditions.

    • Avoid: Stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) may increase the risk of N-alkylation.

  • Control Reaction Temperature: Higher temperatures can favor elimination side reactions of the alkyl halide and increase the rate of undesired N-alkylation.[1][4]

    • Recommendation: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Choice of Alkylating Agent: While 1,5-dibromopentane is commonly used, consider using 1,5-diiodopentane. The iodide is a better leaving group, which can allow for milder reaction conditions (lower temperature, shorter reaction time), thus minimizing side reactions.[3]

  • Protect the Amine Group First: An alternative strategy is to first protect the amino group of 4-aminophenol with a suitable protecting group (that can be removed orthogonally to the Boc group) before performing the Williamson ether synthesis. This completely prevents N-alkylation.

The reaction between the free amine and di-tert-butyl dicarbonate (Boc₂O) may not be proceeding to completion.

Solutions:

  • Optimize Reaction Conditions:

    • Base: While the reaction can proceed without a base, the use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the acid formed during the reaction and drive it to completion.[6][7]

    • Solvent: A variety of solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[6][8] Ensure your starting material is fully dissolved. Aqueous mixtures can also be effective.[9]

    • Stoichiometry: Use a slight excess of Boc₂O (e.g., 1.1-1.5 equivalents) to ensure complete consumption of the amine.[7]

  • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting amine. The Boc-protected product will be less polar.[6]

Problem 2: Formation of Multiple Products and Purification Difficulties

The presence of multiple spots on a TLC plate indicates side reactions are occurring.

One molecule of 1,5-dihalopentane can react with two molecules of 4-aminophenol, leading to a symmetrical diether byproduct.

Solution:

  • Control Stoichiometry: Use a significant excess of the 1,5-dihalopentane relative to the 4-aminophenol. This will statistically favor the mono-alkylation product. The unreacted dihalopentane can be removed during workup or purification.

As mentioned, both the nitrogen and oxygen atoms of 4-aminophenol are nucleophilic.

Solution:

  • Strategic Choice of Base and Temperature: As detailed in Problem 1, using a milder base like K₂CO₃ and maintaining a moderate temperature will favor O-alkylation over N-alkylation.

In rare cases, over-protection can lead to the formation of an N,N-di-Boc derivative, especially under harsh basic conditions.[6]

Solution:

  • Use Stoichiometric Amounts of Base: Avoid using a large excess of base during the Boc protection step.

Visualizing the Synthetic Pathway and Troubleshooting

Synthesis_Troubleshooting cluster_step1 Step 1: Williamson Ether Synthesis cluster_trouble1 Troubleshooting cluster_step2 Step 2: N-Boc Protection cluster_trouble2 Troubleshooting A 4-Aminophenol + 1,5-Dihalopentane B Intermediate: 5-(4-Aminophenoxy)pentyl halide A->B Base (K2CO3) Solvent (DMF, Acetone) Heat D 4-(5-Aminopentyloxy)aniline + Boc Anhydride (Boc2O) C Desired Product: 4-(5-Aminopentyloxy)aniline C->D Alternative Route T1 Low Yield S1 Optimize Base (K2CO3 vs NaH) T1->S1 S2 Control Temp (60-80°C) T1->S2 T2 Side Products S3 Excess Dihalide T2->S3 S4 Protect Amine First T2->S4 E Final Product: Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate D->E Base (TEA, DIPEA) Solvent (DCM, THF) T3 Incomplete Reaction S5 Excess Boc2O (1.1-1.5 eq) T3->S5 S6 Add Base (TEA) T3->S6

Caption: Troubleshooting workflow for the synthesis of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate?

A1: The most common and direct approach involves a two-step synthesis. The first step is a Williamson ether synthesis between 4-aminophenol and a 1,5-dihalopentane (e.g., 1,5-dibromopentane) to form 4-(5-aminopentyloxy)aniline.[1][5][10] The second step is the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.[7][8]

Q2: Are there alternative synthetic routes to consider?

A2: Yes, several alternative strategies can be employed to circumvent some of the challenges of the direct approach:

  • Gabriel Synthesis: Instead of direct alkylation of 4-aminophenol, one could first perform a Williamson ether synthesis between 4-nitrophenol and a 1,5-dihalopentane. The resulting nitro compound can then be reduced to the corresponding amine. This avoids the issue of N-alkylation of the aniline. The Gabriel synthesis can also be used to introduce the primary amine at the end of the pentyl chain.[11][12][13]

  • Reduction of an Azide: A 5-azidopentyloxy-nitrobenzene intermediate can be synthesized, followed by the simultaneous reduction of both the azide and nitro groups to form the diamine.

  • Starting with Boc-protected aminopentanol: One could start with a Boc-protected 5-aminopentan-1-ol, convert the alcohol to a good leaving group (e.g., a tosylate or mesylate), and then react this with 4-aminophenol in a Williamson ether synthesis.

Q3: How can I effectively purify the final product?

A3: The final product, Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate, is typically a solid at room temperature.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification.[14] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is usually effective in separating the product from less polar starting materials and non-polar byproducts.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient final purification step.[14] A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below (e.g., ethyl acetate/hexane).

Q4: What are the key analytical techniques to monitor the reaction and characterize the product?

A4:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of both reaction steps. Staining with ninhydrin can be used to visualize the primary amine starting material, which will disappear upon successful Boc protection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the intermediate and the final product. Key signals to look for in the final product include the characteristic peak for the Boc group protons (a singlet at ~1.4 ppm) and the aromatic protons of the phenoxy ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can show the disappearance of the N-H stretches of the primary amine and the appearance of the N-H stretch of the carbamate and the strong C=O stretch of the carbamate group.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-(5-aminopentyloxy)aniline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.2 eq) in anhydrous acetone or dimethylformamide (DMF).[3]

  • Reagent Addition: Add 1,5-dibromopentane (3.0 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone) or to 80 °C (for DMF) and maintain for 12-24 hours.[3]

  • Monitoring: Monitor the reaction by TLC until the 4-aminophenol spot disappears.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography.

Protocol 2: N-Boc Protection
  • Reaction Setup: Dissolve 4-(5-aminopentyloxy)aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 2:1 mixture of water and THF in a round-bottom flask with a magnetic stir bar.[7]

  • Base Addition: Add triethylamine (TEA) (3.0 eq).[7]

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) in one portion.[7]

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours or until TLC indicates completion.[7]

  • Work-up: If using an organic solvent, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. If using an aqueous mixture, extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography or recrystallization.[14]

Data Summary Table
StepReactantsKey ReagentsSolventTemp. (°C)Typical Yield
14-Aminophenol, 1,5-DibromopentaneK₂CO₃DMF/Acetone80 / Reflux60-80%
24-(5-Aminopentyloxy)anilineBoc₂O, TEADCM/THF0 to RT>90%

References

  • Organic Chemistry. (2022, December 15). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 27). BOC Deprotection. WordPress. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Pattaroyo, K. L., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Adesina, O. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • El-Malah, A. A., et al. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering precipitation and solubility limits when utilizing Tert-butyl N-[5-(4-aminophenoxy)pentyl]ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering precipitation and solubility limits when utilizing Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate in aqueous environments.

Mechanistic Causality: Understanding the Solubility Barrier

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a heterobifunctional building block extensively utilized in bioconjugation and as a PROTAC linker[1]. When introduced to aqueous media, researchers frequently observe severe precipitation. This is not a defect of the reagent, but a predictable outcome driven by three specific physicochemical properties:

  • The Hydrophobic Effect: The molecule features a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group and a flexible pentyl alkyl chain. Water molecules must form a highly ordered clathrate-like cage around these non-polar regions. The thermodynamic penalty of this ordering drives the linker molecules to rapidly aggregate and precipitate to minimize aqueous surface area exposure.

  • Ionization State at Physiological pH: The primary amine is attached to an electron-donating phenoxy ring, making it an aniline derivative. The conjugate acid of the structurally analogous 4-aminophenol has an experimental pKa of approximately 5.48[2]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, this amine is >99% unprotonated. The lack of a charged state eliminates the molecule's primary source of polarity.

  • Boc Group Constraints: While removing the Boc group would yield a highly water-soluble primary amine, premature deprotection ruins the orthogonal protection strategy required for step-wise synthesis. Fortunately, the Boc carbamate is acid-labile but remains kinetically stable at room temperature in mildly acidic conditions (pH > 4.0)[3]. This specific stability window allows for pH-mediated solubilization strategies without risking cleavage[4].

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate across various solvent systems, detailing the underlying solvation mechanisms.

Solvent SystempHEstimated Solubility LimitSolvation Mechanism & Causality
100% Anhydrous DMSO N/A> 50 mMComplete disruption of the crystalline lattice via polar aprotic solvation.
1X PBS (Aqueous) 7.4< 10 µMHighly insoluble; the aniline is neutral and the Boc-pentyl chain induces a severe hydrophobic penalty.
100 mM Sodium Acetate 4.5~ 1.5 mMProtonation of the aniline (pKa ~5.48) forms a highly soluble, charged anilinium ion.
1% DMSO in PBS 7.4~ 50 µMKinetic solubility achieved via rapid cosolvent dispersion.
10% HP-β-CD in PBS 7.4~ 500 µMHost-guest encapsulation; the cyclodextrin cavity shields the hydrophobic pentyl/Boc groups from water.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4). How can I prevent this? A1: This is a classic case of exceeding the kinetic solubility limit. When the DMSO is diluted, the hydrophobic Boc-pentyl chain forces the neutral molecule out of solution. To prevent this, ensure your final DMSO concentration remains between 1-5% (depending on assay tolerance), or pre-formulate the stock with a carrier molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic tail.

Q2: Can I lower the pH of my buffer to dissolve the compound without cleaving the Boc group? A2: Yes. The Boc protecting group is generally stable in aqueous media at pH 4.0 and above at room temperature[3][4]. By lowering your buffer pH to 4.5–5.0 (e.g., using a sodium acetate buffer), you protonate the aniline moiety, converting it into a highly soluble anilinium ion. This is highly recommended for cell-free bioconjugation reactions where physiological pH is not strictly required.

Q3: I need to use this linker in a cell-based assay where pH 7.4 is strictly required. What are my options? A3: For strict physiological conditions, pH adjustment is not viable. Instead, rely on kinetic cosolvent dispersion. Prepare a high-concentration stock (e.g., 50 mM) in 100% anhydrous DMSO. Add this stock dropwise to your vigorously vortexed culture media to prevent localized high concentrations. If precipitation persists, adding 0.05% Tween-20 can lower the surface tension and stabilize the dispersion.

Self-Validating Experimental Protocols

Visual clarity is often misleading, as nano-aggregates can scatter minimal light while still ruining an assay. The following protocols are designed as self-validating systems to ensure true solvation.

Protocol A: pH-Mediated Solubilization for Bioconjugation

Causality: Protonating the aniline (pKa ~5.48) at pH 4.5 shifts the equilibrium toward the charged, water-soluble anilinium state without triggering the acid-catalyzed cleavage of the Boc group[2][3].

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer and adjust the pH to exactly 4.5 using glacial acetic acid.

  • Initial Dispersion: Weigh the required amount of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate and add it to the buffer to achieve a target concentration of 1.0 mM.

  • Agitation: Sonicate the suspension in a water bath at 25°C for 5 minutes. The cloudy suspension should clarify as the amine protonates.

  • Self-Validation (Centrifugation): Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.

  • Quantification: Carefully extract the supernatant. Measure the absorbance at ~240-280 nm (targeting the phenoxy chromophore) and compare it against a standard curve prepared in 100% DMSO. If the calculated concentration matches your input, true solvation is confirmed. If a microscopic pellet is observed, the solubility limit has been exceeded.

Protocol B: Kinetic Dispersion for Cell Assays (Neutral pH)

Causality: Rapid dilution of a concentrated organic stock into an aqueous phase traps the hydrophobic molecule in a metastable, kinetically soluble state before thermodynamic aggregation can occur[1].

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 50 mM. Store in single-use aliquots at -20°C to prevent moisture ingress.

  • Vortex-Assisted Dilution: Place your target aqueous media (e.g., PBS or DMEM) on a vortex mixer at medium speed.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortexing liquid. Do not let the stock run down the side of the tube. Ensure the final DMSO concentration remains ≤1%.

  • Self-Validation (DLS): Analyze the dispersion using Dynamic Light Scattering (DLS). A polydispersity index (PDI) > 0.3 or the presence of particles > 100 nm indicates colloidal aggregation rather than a true solution. If aggregates are detected, titrate in 5% HP-β-CD and repeat.

Troubleshooting Workflow

SolubilityTroubleshooting Start Precipitation of Boc-Linker in Aqueous Media CheckApp Determine Downstream Application Constraints Start->CheckApp AppCell In Vitro / Cell Assays (Strict pH 7.4 Required) CheckApp->AppCell AppChem Bioconjugation / Synthesis (Flexible pH & Solvents) CheckApp->AppChem Sol1 Cosolvent Strategy: Prepare 50 mM DMSO Stock Dilute to ≤1% final DMSO AppCell->Sol1 Sol2 Carrier Strategy: Formulate with 5-10% HP-β-CD or 0.1% Tween-20 AppCell->Sol2 Sol3 pH Adjustment: Lower buffer pH to 4.5 - 5.0 to protonate aniline AppChem->Sol3 Sol4 Solvent Mixture: Use 10-20% DMF/DMSO in reaction buffer AppChem->Sol4 Verify Self-Validation: Centrifuge at 10,000 x g or verify via DLS Sol1->Verify Sol2->Verify Sol3->Verify Sol4->Verify

Workflow for troubleshooting Boc-protected linker solubility based on application constraints.

References

  • PubChem. "4-Aminophenol | C6H7NO | CID 403". National Institutes of Health.[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". Organic Chemistry Portal.[Link]

  • PMC - NIH. "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability". National Institutes of Health.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography Purification of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate using flash column chromatography. Desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate using flash column chromatography. Designed for researchers, scientists, and drug development professionals, this document offers practical, field-proven insights to overcome common challenges and optimize purification outcomes.

Introduction

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a bifunctional molecule containing a Boc-protected amine and a primary aromatic amine. This structure presents unique challenges during silica gel flash chromatography. The basicity of the aromatic amine can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in poor peak shape, tailing, and potential compound degradation. Furthermore, the presence of two polar functional groups requires careful selection of the mobile phase to achieve adequate separation from impurities. This guide will address these specific issues to enable efficient and successful purification.

Troubleshooting Guide

This section addresses common problems encountered during the flash chromatography of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Poor Separation and Peak Tailing

Question: I'm observing significant peak tailing and broad peaks for my target compound, leading to poor separation from impurities. What is causing this and how can I fix it?

Answer:

Peak tailing in this specific purification is most often caused by the interaction between the basic aromatic amine of your compound and the acidic silanol groups on the surface of the silica gel. This strong interaction slows the elution of the molecule in a non-uniform way, causing the peak to spread out.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most effective way to counteract this is to "neutralize" the acidic sites on the silica.[1][2]

    • Add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) is a common choice. A concentration of 0.1-1% (v/v) TEA in your eluent is typically sufficient.[3]

    • Alternatively, a solution of 10% ammonium hydroxide in methanol can be used as a component of the mobile phase, particularly for highly polar amines.[4]

  • Alternative Stationary Phases: If peak shape does not improve sufficiently with a basic modifier, consider a different stationary phase.

    • Amine-functionalized silica: This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[2]

    • Alumina (basic or neutral): Alumina is a less acidic alternative to silica gel and can be effective for purifying amines.[3]

  • Optimize Solvent Choice: While a standard ethyl acetate/hexane system is a good starting point, it may not be optimal.[4][5] Experiment with different solvent systems in your TLC analysis. A dichloromethane/methanol system can be effective for more polar compounds.[4]

Issue 2: Compound Appears to be Decomposing on the Column

Question: My yield is very low, and I suspect the compound is degrading on the silica gel. How can I confirm this and prevent it?

Answer:

Boc-protected amines can be sensitive to acidic conditions, and the acidic nature of silica gel can potentially lead to the cleavage of the Boc group, especially with prolonged exposure.[6][7]

Solutions:

  • Assess Stability with 2D-TLC: Before running a column, perform a two-dimensional TLC analysis.

    • Spot your crude material on a TLC plate and develop it in your chosen solvent system.

    • Rotate the plate 90 degrees and re-develop it in the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.

  • Deactivate the Silica Gel: If you observe degradation, you can deactivate the silica gel before use.[3]

    • Prepare a slurry of your silica gel in the initial, non-polar eluent.

    • Add 1-2% triethylamine to the slurry and stir for a few minutes.

    • Pack the column with the deactivated silica.

  • Minimize Residence Time: A faster flow rate during your flash chromatography run will reduce the time your compound spends in contact with the silica, minimizing the opportunity for degradation.[8]

Issue 3: Difficulty Finding a Suitable Solvent System

Question: My compound either stays at the baseline (Rf=0) or shoots up with the solvent front (Rf=1) on the TLC plate, even with various ethyl acetate/hexane mixtures. What should I do?

Answer:

This indicates a significant polarity mismatch between your compound and the solvent system. Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a relatively polar molecule.

Solutions:

  • Increase Mobile Phase Polarity:

    • For highly polar compounds, a mixture of dichloromethane (DCM) and methanol (MeOH) is a common and effective choice.[4] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

    • Be cautious when using methanol concentrations above 10%, as it can start to dissolve the silica gel.[4]

  • Scout Different Solvent Systems: Don't limit yourself to just one or two solvent classes. Different solvents interact with your compound and the stationary phase in unique ways, affecting the separation selectivity.[5] Consider trying systems from different selectivity groups, such as acetone or acetonitrile in place of ethyl acetate.[5]

  • Reversed-Phase Chromatography: If your compound is highly polar and difficult to purify using normal-phase chromatography, reversed-phase flash chromatography is an excellent alternative.[1][9]

    • Common stationary phases include C18-bonded silica.

    • Mobile phases typically consist of water and a miscible organic solvent like acetonitrile or methanol.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for on my TLC plate before running the flash column?

For optimal separation, aim for an Rf value for your target compound between 0.15 and 0.35.[10] An Rf in this range provides a good balance between resolution, run time, and solvent consumption.[9][10]

Q2: Should I use liquid loading or dry loading for my sample?

  • Liquid Loading: If your crude material dissolves completely in a small amount of the initial mobile phase, liquid loading is generally quicker and more straightforward.[9][11]

  • Dry Loading: If your compound has poor solubility in the mobile phase, or if you need to use a strong solvent to dissolve it, dry loading is recommended.[9] To do this, dissolve your crude product in a volatile solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the top of your column.

Q3: How do I visualize Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate on a TLC plate?

While the aromatic ring will show some UV absorbance at 254 nm, it may not be very strong. For clearer visualization, especially of impurities, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective as it reacts with the oxidizable amine and phenoxy groups, appearing as yellow spots on a purple background.[12]

Q4: My Boc group seems to be coming off during workup or purification. How can I prevent this?

The Boc (tert-butyloxycarbonyl) group is known to be labile under acidic conditions.[6][7]

  • Avoid Strong Acids: During your reaction workup, avoid washing with strong aqueous acids. Use a mild acid like a dilute citric acid solution if necessary.

  • Neutralize Silica: As mentioned in the troubleshooting section, the acidity of silica gel can be enough to cause some deprotection. Using a basic additive like triethylamine in your eluent is crucial.[2][3]

  • Temperature Control: When evaporating fractions containing your purified product, use a low water bath temperature (e.g., 30-40°C) on the rotary evaporator.[13] If your mobile phase contained an acidic modifier like trifluoroacetic acid (TFA), which should be avoided for this compound, elevated temperatures during evaporation can accelerate deprotection.[14]

Optimized Flash Chromatography Protocol

This protocol provides a starting point for the purification of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate. It should be adapted based on the results of your TLC analysis.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare several TLC plates to test different solvent systems.
  • System A (Standard): Ethyl Acetate (EtOAc) / Hexane. Start with a 3:7 (v/v) mixture and adjust the ratio to achieve an Rf of ~0.2-0.3 for the target compound.
  • System B (For Higher Polarity): Dichloromethane (DCM) / Methanol (MeOH). Start with a 98:2 (v/v) mixture.
  • Additive: To each developing chamber, add a small beaker containing a few drops of triethylamine (TEA) to create a basic atmosphere, or add 0.1-0.5% TEA directly to the prepared mobile phase.
  • Visualize the developed plates under UV light (254 nm) and then with a potassium permanganate stain.

2. Column Preparation:

  • Select a silica gel column with a particle size of 40-63 µm (230-400 mesh).[11]
  • Prepare a slurry of the silica gel in the initial, least polar mobile phase determined from your TLC analysis (containing 0.1-0.5% TEA).
  • Pack the column evenly, ensuring there are no air bubbles or cracks.[15]
  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a suitable solvent (e.g., DCM). Add silica gel (approximately 1-2 times the weight of your crude material) and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.
  • If a gradient elution is needed (i.e., if impurities are close to your product), gradually increase the proportion of the more polar solvent (e.g., increase the percentage of EtOAc or MeOH).[8]
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure, keeping the water bath temperature below 40°C.

Data Summary and Visualization

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v)AdditiveTarget RfNotes
Ethyl Acetate / Hexane3:70.1-0.5% TEA0.2-0.3A standard system for moderately polar compounds.[4]
Dichloromethane / Methanol98:20.1-0.5% TEA0.2-0.3Effective for more polar compounds.[4]
Acetone / Hexane2:80.1-0.5% TEA0.2-0.3Offers different selectivity compared to ethyl acetate.

Diagram 1: Troubleshooting Flowchart for Peak Tailing

Troubleshooting_Peak_Tailing Start Start: Peak Tailing Observed Add_Base Add 0.1-1% Triethylamine to Mobile Phase Start->Add_Base Check_TLC Re-evaluate with TLC. Is peak shape improved? Add_Base->Check_TLC Run_Column Proceed with Flash Chromatography Check_TLC->Run_Column Yes Change_Stationary_Phase Switch to Alternative Stationary Phase (e.g., Amine-Silica, Alumina) Check_TLC->Change_Stationary_Phase No End_Success Successful Purification Run_Column->End_Success Consider_RP Consider Reversed-Phase Chromatography Change_Stationary_Phase->Consider_RP End_Alternative Alternative Method Adopted Consider_RP->End_Alternative

Caption: Decision-making workflow for addressing peak tailing issues.

Diagram 2: Method Development Workflow

Method_Development TLC_Screen 1. TLC Screening (Multiple Solvent Systems + Base) Select_System 2. Select System with Rf = 0.15-0.35 & Best Separation TLC_Screen->Select_System Assess_Stability 3. Assess Stability (2D-TLC if needed) Select_System->Assess_Stability Choose_Loading 4. Choose Loading Method (Dry vs. Liquid) Assess_Stability->Choose_Loading Dry_Load Dry Load Choose_Loading->Dry_Load Poor Solubility Liquid_Load Liquid Load Choose_Loading->Liquid_Load Good Solubility Run_Flash 5. Run Flash Chromatography (Isocratic or Gradient) Dry_Load->Run_Flash Liquid_Load->Run_Flash Analyze_Fractions 6. Analyze Fractions by TLC Run_Flash->Analyze_Fractions Isolate 7. Combine & Evaporate Analyze_Fractions->Isolate

Caption: Step-by-step workflow for method development and execution.

References

Sources

Optimization

preventing side reactions during Boc deprotection of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific chemical challenges of deprotecting Tert-butyl N-[5-(4-aminophenox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific chemical challenges of deprotecting Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate .

Executive Summary & Causal Analysis

The substrate features a Boc-protected aliphatic amine connected via a pentyl chain to a 4-aminophenoxy moiety. The core challenge during acidic Boc deprotection is the generation of the highly reactive tert-butyl cation[1]. Because the 4-aminophenoxy group contains both an ether oxygen and a primary amine, the aromatic ring is heavily enriched with electron density via resonance (+R effect). This makes it an exceptionally strong nucleophile, highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by the tert-butyl cation[2]. Without intervention, this leads to irreversible tert-butylation of the aniline ring or the aniline nitrogen itself[3].

Mechanistic Pathway of Side Reactions

Mechanism A Boc-NH-R-O-Ar-NH2 (Starting Material) B Acid (TFA or HCl) A->B C Protonated Carbamate Intermediate B->C D tert-Butyl Cation (t-Bu+) + Free Amine C->D Cleavage E1 No Scavenger D->E1 E2 With TIPS/H2O Scavenger D->E2 F1 Friedel-Crafts Alkylation (+56 Da Side Product) E1->F1 Electrophilic Attack on Aniline F2 Trapped t-Bu+ (Isobutane) + Pure Deprotected Amine E2->F2 Cation Quenching

Caption: Mechanistic pathway of Boc deprotection and tert-butyl cation trapping.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major impurity with a mass of +56 Da relative to my expected product. What is this? A1: This is the classic signature of tert-butylation[4]. During the acid-catalyzed cleavage of the Boc group, a tert-butyl cation is released[5]. Because your molecule contains a highly electron-rich 4-aminophenoxy group, the cation acts as an electrophile and alkylates the aromatic ring or the primary amine[2]. To prevent this, you must introduce carbocation scavengers into your reaction mixture[3].

Q2: Which scavengers are most effective for this specific substrate? A2: For electron-rich anilines, a combination of Triisopropylsilane (TIPS) and Water or Anisole is highly recommended[3]. TIPS acts as a potent hydride donor, irreversibly reducing the tert-butyl cation into isobutane gas. Anisole acts as a sacrificial aromatic ring, competitively reacting with the cation before it can attack your substrate[1].

Q3: Should I use Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) for the deprotection? A3: While TFA in Dichloromethane (DCM) is the standard protocol[1], it poses a specific risk for primary anilines: trifluoroacetylation. Extended exposure or concentration of TFA in the presence of the nucleophilic 4-aminophenoxy group can yield a +96 Da trifluoroacetamide side product. Therefore, 4M HCl in 1,4-dioxane is the superior choice for this substrate[6]. It provides clean deprotection and yields the product easily as a bis-hydrochloride salt[].

Q4: Can I deprotect this molecule without strong acids? A4: Yes. If your substrate is exceptionally sensitive, mild deprotection using Oxalyl Chloride in Methanol has been demonstrated to selectively remove Boc groups at room temperature without generating the highly reactive tert-butyl cation in the same manner, mitigating alkylation risks.

Quantitative Data: Acid & Scavenger Optimization

The following table summarizes the expected outcomes based on different cleavage cocktails applied to electron-rich aniline substrates.

Acid SystemScavenger CocktailMajor Observed Side ProductTypical Product Purity (%)
50% TFA in DCMNonet-Butylated Aniline (+56 Da)< 40%
50% TFA in DCM5% H₂Ot-Butylated Aniline (+56 Da)60 - 75%
50% TFA in DCM2.5% TIPS, 2.5% H₂OTrifluoroacetamide (+96 Da)80 - 85%
4M HCl in Dioxane 2.5% TIPS, 2.5% Anisole None (Clean Cleavage) > 95%

Troubleshooting Workflow

Workflow Start LC-MS Analysis of Crude CheckMass Observe +56 Da Peak? Start->CheckMass Yes56 t-Butylation of Aniline Action: Add TIPS/Anisole CheckMass->Yes56 Yes No56 Check for +96 Da Peak (Trifluoroacetylation) CheckMass->No56 No Yes96 TFA Side Reaction Action: Switch to HCl/Dioxane No56->Yes96 Yes No96 Check Conversion No56->No96 No Incomplete Incomplete Deprotection Action: Increase Time/Acid No96->Incomplete SM Remains Success Pure Deprotected Product Action: Proceed to Workup No96->Success Complete

Caption: Decision matrix for troubleshooting Boc deprotection side reactions.

Self-Validating Protocol: Optimized Deprotection

This protocol utilizes HCl in dioxane with a dual-scavenger system to ensure complete deprotection while preserving the integrity of the 4-aminophenoxy group. It is designed as a self-validating system, meaning the physical state of the product and specific analytical markers confirm success.

Step 1: Preparation of the Cleavage Cocktail

  • In a dry, round-bottom flask under inert atmosphere (N₂ or Ar), dissolve Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (1.0 equiv) in anhydrous 1,4-dioxane (to achieve a 0.1 M concentration).

  • Add Triisopropylsilane (TIPS) (2.5% v/v) and Anisole (2.5% v/v) to the solution[3]. Stir for 5 minutes at room temperature to ensure homogeneous distribution of the scavengers.

Step 2: Acid Addition and Reaction Execution

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (10.0 equiv) dropwise[6]. Causality Note: Slow addition at 0 °C controls the initial exothermic protonation and limits the instantaneous concentration of the tert-butyl cation.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Do not seal the system completely; allow the generated isobutane and CO₂ gases to vent safely[6].

Step 3: Isolation via Precipitation

  • Once LC-MS confirms the disappearance of the starting material, concentrate the reaction mixture under reduced pressure to approximately 25% of its original volume. Do not evaporate to dryness to avoid concentrating residual acid.

  • Add 10 volumes of ice-cold diethyl ether dropwise with vigorous stirring. The deprotected product will precipitate cleanly as a bis-hydrochloride salt (protonated at both the aliphatic amine and the aniline nitrogen).

  • Filter the precipitate and wash with additional cold diethyl ether (3x) to remove the TIPS, anisole, and any trapped isobutane.

Step 4: Self-Validation (Analytical Confirmation)

  • LC-MS: Validate the presence of the exact mass of the free amine. Ensure the absence of +56 Da (tert-butylation) and +96 Da (trifluoroacetylation, if TFA was mistakenly used) peaks[4].

  • ¹H NMR (in DMSO-d₆): Confirm the complete disappearance of the intense 9H singlet at ~1.4 ppm (Boc group). The absence of new, unexpected aliphatic singlets confirms that no tert-butylation occurred on the aromatic ring.

References

  • Benchchem. Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • Benchchem. Boc-guanidine deprotection side reactions and how to avoid them.
  • Grokipedia. tert-Butyloxycarbonyl protecting group.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • BOC Sciences. BOC-Amino Acids.
  • Benchchem. Optimizing Boc deprotection conditions to avoid side reactions.
  • PMC / NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ACS Publications.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the amide coupling of Tert-butyl N-[5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the amide coupling of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (CAS: 312616-56-1).

While the Boc-protected aliphatic amine on this linker is stable and unreactive under standard conditions, the primary aniline (-NH₂) is the target nucleophile. Anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring[1]. When you pair this reduced nucleophilicity with a sterically hindered carboxylic acid, standard coupling protocols often result in near-zero yields. This guide synthesizes field-proven causality, troubleshooting logic, and self-validating protocols to resolve these bottlenecks.

The Mechanistic Root Cause: Electronics vs. Sterics

To solve the problem, we must first understand the causality of the failure. The coupling of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate requires overcoming a massive activation energy barrier:

  • Electronic Deficit: Even with the electron-donating para-alkoxy group, the aniline nitrogen is significantly less nucleophilic than an aliphatic amine[1].

  • Steric Shielding: If the carboxylic acid partner is sterically hindered (e.g., α,α-disubstituted), the bulky transition state is thermodynamically unfavorable[2].

  • Premature Rearrangement: Standard carbodiimides like EDC or DCC form an O-acylisourea intermediate. Because the aniline attacks so slowly, this intermediate has time to undergo an intramolecular rearrangement into a dead-end, unreactive N-acylurea[1].

To force this reaction, we must generate an active ester that is both highly electrophilic and sterically compact [3].

Mechanism Acid Sterically Hindered Carboxylic Acid ActiveEster Oxyma Active Ester (Highly Reactive) Acid->ActiveEster Activation Reagent COMU + DIPEA (Activation) Reagent->ActiveEster Product Desired Amide Product ActiveEster->Product Aminolysis Aniline Tert-butyl N-[5-(4-amino -phenoxy)pentyl]carbamate Aniline->Product

Mechanistic pathway of COMU activation and aminolysis for hindered substrates.

Troubleshooting FAQs

Q1: I am using EDC/HOBt and seeing no product formation, only unreacted Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate. What is happening? A1: EDC/HOBt is insufficiently reactive for anilines paired with hindered acids. The slow nucleophilic attack allows the activated acid to hydrolyze or rearrange into an N-acylurea[1]. Solution: Switch to an aminium/uronium salt like HATU or COMU. COMU generates an Oxyma-based active ester, which is highly reactive and less prone to side reactions than HOBt-based esters[4].

Q2: I switched to HATU, but I'm getting low yields and observing guanidinylation byproducts on LC-MS. How can I fix this? A2: Guanidinylation occurs when the aniline reacts directly with the uronium salt (HATU) instead of the activated acid. Solution: You must pre-activate the carboxylic acid with HATU and a non-nucleophilic base (DIPEA) for 15–30 minutes before adding the aniline[5]. Alternatively, switch to COMU, which has a significantly lower propensity for guanidinylation[3].

Q3: My carboxylic acid is extremely sterically hindered (e.g., a tertiary carbon adjacent to the carboxyl group). Even COMU is failing. What is the next step? A3: For extreme steric hindrance, even Oxyma active esters are too bulky. You must generate an acyl fluoride or an acid chloride. Acyl fluorides, generated in situ using TCFH and N-Methylimidazole (NMI), are highly electrophilic and sterically compact, allowing the bulky aniline to attack successfully[2][6].

DecisionTree Start Hindered Acid + Aniline Coupling Step1 EDC/HOBt + DIPEA Start->Step1 Check1 LC-MS: Product? Step1->Check1 Success Purification Check1->Success Yes Step2 COMU or HATU (30 min pre-activation) Check1->Step2 No Check2 LC-MS: Product? Step2->Check2 Check2->Success Yes Step3 TCFH/NMI (Acyl Fluoride) Check2->Step3 No Check3 LC-MS: Product? Step3->Check3 Check3->Success Yes Step4 Oxalyl Chloride (Acid Chloride) Check3->Step4 No

Decision tree for selecting coupling reagents based on steric hindrance severity.

Quantitative Data: Coupling Reagent Comparison

Use the following table to select the appropriate reagent system based on the severity of the steric hindrance in your specific carboxylic acid partner.

Reagent SystemActive Intermediate FormedRelative ReactivityByproduct SolubilitySuitability for Steric Hindrance
EDC / HOBt O-acylisourea / OBt esterLowWater-solublePoor (Fails with anilines)
HATU / DIPEA OAt esterHighOrganic / WaterGood (Requires pre-activation)
COMU / DIPEA Oxyma esterVery HighWater-solubleExcellent (Low guanidinylation)
TCFH / NMI Acyl FluorideExtremeOrganic / WaterSuperior (Compact transition state)
Oxalyl Chloride Acid ChlorideExtremeGas (HCl, CO, CO₂)Ultimate fallback (Harsh conditions)

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling via COMU (For Moderate to High Steric Hindrance)

This protocol utilizes COMU, which is safer than HATU and provides a built-in colorimetric validation system[3][4].

  • Preparation: Dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Activation (Self-Validation Step): Add COMU (1.05 equiv) in one portion.

    • Validation Check: The solution will transition from colorless to a distinct yellow/orange color. This visual cue confirms the successful formation of the Oxyma active ester[3]. Stir for 20 minutes.

  • Coupling: Add Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (1.1 equiv). Gently heat the reaction to 40 °C to provide the necessary kinetic energy for the aniline to attack the hindered ester[5].

  • Monitoring: Stir for 12–24 hours. Monitor via LC-MS until the active ester is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The COMU byproducts are highly water-soluble and will partition into the aqueous layer[4].

Protocol B: Ultra-Hindered Coupling via TCFH/NMI (For Extreme Steric Hindrance)

When active esters fail due to sheer bulk, generating an in situ acyl fluoride provides the smallest possible electrophilic footprint[2].

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (1.1 equiv) in anhydrous CH₂Cl₂ or THF (0.2 M).

  • Base/Catalyst Addition: Add N-Methylimidazole (NMI) (3.0 equiv). NMI acts as both the base and the nucleophilic catalyst to facilitate acyl fluoride formation[6].

  • Activation: Cool the mixture to 0 °C. Add TCFH (1.2 equiv) dropwise.

    • Validation Check: If available, monitor the reaction via ¹⁹F NMR. The appearance of a distinct acyl fluoride peak (~ +20 to +50 ppm depending on the substrate) confirms activation[2].

  • Coupling: Allow the reaction to warm to room temperature and stir for 16 hours. The compact nature of the acyl fluoride allows the hindered aniline to couple efficiently.

  • Workup: Dilute with CH₂Cl₂, wash with 1M HCl (carefully, to avoid deprotecting the Boc group—use cold, dilute acid briefly), followed by brine. Dry over Na₂SO₄ and concentrate.

References

  • 1 - Benchchem

  • 5 - ResearchGate

  • 6 - Reddit (r/Chempros) 4.3 - ACS Publications 5.2 - Benchchem

  • 4 - Sigma-Aldrich

Sources

Optimization

enhancing long-term storage stability of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

Welcome to the Technical Support Center for Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate . This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot degradation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate . This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot degradation issues, understand the mechanistic vulnerabilities of this bifunctional molecule, and implement field-proven protocols for long-term storage.

Mechanistic Vulnerability Analysis

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a bifunctional building block featuring an acid-labile tert-butyloxycarbonyl (Boc) protected amine and an oxidation-prone free primary aromatic amine (aniline derivative) .

Understanding its degradation causality is critical. The molecule faces a "dual-threat" environment:

  • Oxidative Threat : The free aniline moiety is highly susceptible to radical-mediated auto-oxidation. Exposure to atmospheric oxygen and light triggers the formation of reactive quinone-imines, which rapidly polymerize into highly conjugated, dark-colored azo or polymeric species.

  • Acidic Threat : The Boc group relies on the stability of the carbamate linkage. In the presence of trace acids (often generated by solvent degradation or ambient moisture reacting with laboratory fumes), the carbamate oxygen is protonated, leading to the irreversible elimination of isobutylene gas and carbon dioxide, exposing the secondary aliphatic amine.

DegradationPathways Target Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (Intact Molecule) Oxidation Oxidation (O2, Light) Targets Aromatic Amine Target->Oxidation Air/Light Exposure AcidCleavage Acid Hydrolysis (H+, Heat) Targets Boc Group Target->AcidCleavage Trace Acid/Moisture Degradant1 Quinone-imines & Azo Polymers (Brown/Black Discoloration) Oxidation->Degradant1 Radical Polymerization Degradant2 5-(4-aminophenoxy)pentan-1-amine + CO2 + Isobutylene AcidCleavage->Degradant2 Boc Deprotection

Fig 1: Primary degradation pathways of the compound via oxidation and acid hydrolysis.

Troubleshooting & FAQ

Q1: My freshly purchased white/pale powder turned dark brown after a few weeks on the bench. Is it still usable? A1: The discoloration indicates that the free aromatic amine has undergone auto-oxidation . Even a 1-2% degradation can cause a severe color change due to the high molar absorptivity of the resulting azo-polymers. While the bulk of the material might still be intact, these polymeric impurities can severely poison transition-metal catalysts in downstream cross-coupling reactions. Recommendation: Discard heavily discolored batches or purify via flash chromatography (neutral alumina) before use.

Q2: I prepared a stock solution in dichloromethane (DCM) and left it in the fridge. LC-MS now shows a major peak at [M-100]. What happened? A2: You are observing the loss of the Boc protecting group (mass loss of 100 Da corresponding to isobutylene and CO₂). Halogenated solvents like DCM and chloroform undergo slow photolytic and thermal degradation to generate trace hydrochloric acid (HCl). Because the Boc group is highly acid-labile , this trace HCl acts as a catalyst to cleave the carbamate. Recommendation: Never store Boc-protected compounds in halogenated solvents for prolonged periods. Use anhydrous DMSO or DMF instead.

Q3: How can I ensure my stock solutions remain stable for long-term biological assays? A3: Aromatic amines demonstrate significantly enhanced stability when stored at ultra-low temperatures . Dissolve the compound in anhydrous, degassed DMSO. If your downstream assay permits, add a radical scavenger (e.g., 0.1% BHT or ascorbic acid) to quench oxidative radicals. Aliquot the solution immediately to avoid freeze-thaw cycles and store at -80°C.

Optimized Storage Protocols

To ensure scientific integrity, every storage workflow must be a self-validating system . Below are the step-by-step methodologies for handling this compound.

Protocol A: Solid-State Storage (Preferred for Long-Term)

Causality: Isolating the solid from atmospheric oxygen, ambient moisture, and photons halts both radical polymerization and acid hydrolysis.

  • Aliquot Preparation: In a dry box or under a steady stream of Argon, transfer the bulk powder into pre-weighed, amber glass vials (amber glass blocks UV light, preventing photo-oxidation).

  • Inert Gas Backfilling: Insert an Argon line (fitted with a sterile needle) into the vial. Purge the headspace gently for 30–60 seconds. Argon is heavier than air and will blanket the solid effectively.

  • Sealing: Cap the vial immediately with a PTFE-lined screw cap. Wrap the seal tightly with Parafilm to prevent gas exchange.

  • Temperature Control: Transfer the sealed vials to a -20°C or -80°C freezer.

  • Self-Validation Step: Designate one vial as a "Sentinel Aliquot." After 30 days, run a baseline LC-MS on this aliquot. The absence of an [M-100] peak and a clean UV baseline confirms the integrity of your entire batch's storage environment.

Protocol B: Solution-Phase Storage (For High-Throughput Screening)

Causality: Degassing removes dissolved oxygen, while the use of non-halogenated, anhydrous solvents prevents trace acid generation.

  • Solvent Preparation: Sparge anhydrous DMSO with Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the compound to your desired stock concentration (e.g., 10 mM) using the degassed DMSO.

  • Antioxidant Addition (Optional): Add 0.1% w/v Butylated hydroxytoluene (BHT) if compatible with your downstream assays.

  • Aliquoting: Dispense single-use volumes (e.g., 50 µL) into opaque microcentrifuge tubes.

  • Storage: Flash-freeze the tubes in liquid nitrogen and transfer to a -80°C freezer.

Comparative Stability Data

The following table summarizes the expected shelf life of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate under various environmental conditions, allowing you to assess the risk of your current storage setup.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Mode
Room Temp (20°C)AirLight< 1 weekOxidation (Severe Discoloration)
Room Temp (20°C)AirDark2–4 weeksOxidation (Moderate Discoloration)
4°C (Fridge)AirDark1–3 monthsOxidation (Slight Discoloration)
-20°C / -80°C Argon / N₂ Dark > 24 months Stable (No Degradation)
Solution (DCM)AirLight< 3 daysBoc Cleavage & Oxidation
Solution (DMSO)ArgonDark (-80°C)> 12 monthsStable

References

  • US Patent 2653171A - Stabilized aromatic amines Source: Google Patents URL
  • Boc-Protected Amino Groups - Stability Source: Organic Chemistry Portal URL:[Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: International Journal of Environmental Research and Public Health (MDPI) URL:[Link]

Troubleshooting

minimizing aniline oxidation during Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in the synthesis and handling of Tert-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in the synthesis and handling of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate : the rapid, spontaneous oxidation of the aniline moiety.

Unlike standard aliphatic amines, electron-rich anilines require stringent handling protocols. This guide provides mechanistic insights, troubleshooting Q&As, and self-validating protocols to ensure high-yield, high-purity isolation of your target compound.

Part 1: Mechanistic Insight – The Vulnerability of the 4-Aminophenoxy Group

To prevent degradation, we must first understand the causality of the oxidation. Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate features a p-alkoxyaniline core. The ether oxygen at the para position strongly donates electron density into the aromatic ring via resonance. This high electron density raises the Highest Occupied Molecular Orbital (HOMO) of the aniline, significantly lowering its oxidation potential compared to unsubstituted aniline[1].

When exposed to atmospheric oxygen, light, or trace transition metals (such as the Pd/C catalyst used during its synthesis from the nitro precursor), the amine readily loses a single electron to form a highly reactive 4-aminophenoxy radical[2]. This radical rapidly disproportionates or reacts further with oxygen to form p-benzoquinone imines, which then undergo nucleophilic attack by unreacted aniline molecules, resulting in highly colored, intractable polymeric "tar" (polyanilines)[1][2].

OxidationPathway A Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (Electron-Rich Aniline) B 4-Aminophenoxy Radical (Highly Reactive Intermediate) A->B O2 / Trace Metals / Light (Single Electron Transfer) C p-Benzoquinone Imine (Yellow/Brown Degradant) B->C Disproportionation / O2 (-e-, -H+) D Polyaniline-like Polymeric Tar (Dark Black/Brown Precipitate) B->D Radical Coupling C->D Nucleophilic Attack by Aniline (Polymerization)

Fig 1: Radical-mediated oxidation pathway of the 4-aminophenoxy moiety.

Part 2: Troubleshooting Q&A & FAQs

Q1: My reaction mixture turns from pale yellow to dark brown/black immediately upon opening the flask to filter off the Pd/C catalyst. What is happening? A: This is a classic case of metal-catalyzed air oxidation. Palladium on carbon (Pd/C) is an excellent hydrogenation catalyst, but once the hydrogen atmosphere is removed and replaced by air, the high surface area palladium acts as a potent oxidation catalyst for your newly formed, highly sensitive aniline[1]. Solution: You must completely exclude oxygen during the workup. Never filter electron-rich anilines over Pd/C in the open air. Utilize a Schlenk frit packed with Celite under a positive pressure of Argon to remove the catalyst[3].

Q2: I need to purify my product via silica gel chromatography, but my isolated yield is terrible and the column turns brown. Can I prevent this? A: Standard silica gel contains adsorbed oxygen and is slightly acidic, both of which accelerate the oxidation of anilines[1]. Solution: First, ensure your eluents are thoroughly degassed (see Table 1). Second, consider deactivating the silica gel by flushing the column with 1% triethylamine (TEA) in your starting eluent prior to loading. However, because your molecule contains an acid-sensitive Boc-protecting group, ensure the environment remains strictly neutral to slightly basic, but process the column as rapidly as possible, as alkaline conditions in the presence of air can also promote oxidation[1].

Q3: How should I store the purified Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate to ensure it remains stable for downstream coupling reactions? A: The compound must be treated as highly air- and light-sensitive. Store it in a tightly sealed amber glass vial to prevent photo-induced radical generation[4][5]. The vial must be purged and backfilled with Argon (nitrogen is acceptable, but Argon is heavier and forms a better protective blanket) and stored at -20 °C[5].

Part 3: Quantitative Data – Solvent Degassing Strategies

The integrity of your synthesis relies entirely on the quality of your anaerobic environment. Below is a comparative analysis of solvent degassing techniques required for handling sensitive anilines[3][6].

Degassing MethodProcedure SummaryTime RequiredResidual Dissolved O₂Best Use Case
Freeze-Pump-Thaw Freeze in liq. N₂, apply high vacuum, thaw. Repeat 3x.30–45 mins< 1 ppm (Excellent)Reaction solvents, highly sensitive storage[6].
Sonication under Vacuum Sonicate under light vacuum, backfill with Ar. Repeat 5-10x.10–15 minsLow to ModerateRapid prep for HPLC eluents or column chromatography[6].
Sparging (Purging) Bubble inert gas (Ar/N₂) directly through solvent via long needle.30–60 minsModerateWashing solvents, large-scale crude extractions[3][6].

Part 4: Self-Validating Experimental Protocol

To guarantee the successful reduction of Tert-butyl N-[5-(4-nitrophenoxy)pentyl]carbamate to the target aniline without oxidative degradation, follow this strictly anaerobic workflow.

ExperimentalWorkflow N1 1. Solvent Degassing (Freeze-Pump-Thaw) N2 2. Catalytic Hydrogenation (Pd/C, H2, Degassed EtOH) N1->N2 N3 3. Anaerobic Filtration (Schlenk Frit, Ar Pressure) N2->N3 N4 4. Solvent Removal (Rotovap with Ar Backfill) N3->N4 N5 5. Storage (Amber Vial, Ar Blanket, -20°C) N4->N5

Fig 2: Anaerobic workflow for the synthesis and isolation of sensitive anilines.

Step-by-Step Methodology: Anaerobic Reduction and Isolation

Self-Validation Checkpoint: The reaction mixture should remain pale yellow to colorless throughout this entire process. Any shift to pink, green, or brown indicates oxygen ingress.

  • Solvent Preparation: Degas 50 mL of absolute ethanol using the Freeze-Pump-Thaw method (3 cycles) in a Schlenk flask[3].

  • Reaction Setup: Inside an Argon-filled glovebox or using standard Schlenk techniques, add the nitro precursor (1.0 eq) and 10% Pd/C (0.05 eq) to a 2-neck round-bottom flask equipped with a magnetic stir bar[3].

  • Purging: Seal the flask with rubber septa, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the flask with Argon three times[3].

  • Solvent Addition: Transfer the degassed ethanol to the reaction flask via a cannula under Argon pressure.

  • Hydrogenation: Replace the Argon atmosphere with Hydrogen gas (via a balloon or controlled pressure line). Stir vigorously at room temperature until TLC (using degassed eluents) indicates complete consumption of the starting material.

  • Anaerobic Filtration (Critical Step): Replace the H₂ atmosphere with Argon. Prepare a Schlenk frit packed with a 1-inch pad of Celite (previously dried and purged with Argon). Transfer the reaction mixture via cannula onto the frit and push the solution through into a receiving Schlenk flask using positive Argon pressure[1]. Wash the pad with an additional 10 mL of degassed ethanol.

  • Concentration: Remove the solvent under reduced pressure. Crucial: When releasing the vacuum on the rotary evaporator, backfill the system with Argon, not air.

  • Storage: Immediately transfer the resulting oil/solid into an amber glass vial, purge the headspace with a gentle stream of Argon, seal tightly with a PTFE-lined cap, and store at -20 °C[4][5].

References

  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds". Available at:[Link]

  • ChemistryViews. "Tips and Tricks for the Lab: Air-Sensitive Techniques (2)". Available at:[Link]

  • National Institutes of Health (PMC). "Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety". Available at:[Link]

  • The Schlenk Line Survival Guide. "Performing Sensitive Reactions without a Schlenk Line". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate. It is designed for researchers, scientists, and drug development professionals who require robust analytical methods compliant with stringent regulatory standards. We will objectively compare the performance of two distinct reversed-phase HPLC methods and provide the supporting rationale and experimental data necessary for informed method selection.

Introduction: The Analytical Imperative for Purity

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a bifunctional molecule of interest in pharmaceutical development, potentially as a linker in antibody-drug conjugates or as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure incorporates a carbamate group, an ether linkage, and an aromatic amine moiety, presenting a unique analytical challenge. Ensuring the purity of such a compound is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final drug product.

A validated, stability-indicating HPLC method is therefore not merely a quality control requirement but a critical component of the overall drug development process. This guide will walk through the logical steps of method development, comparison, and validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines.[1][2]

Understanding the Analyte and its Potential Impurities

A robust purity method must be able to separate the main compound from its potential process-related impurities and degradation products. A plausible synthetic route for Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 4-aminophenol with a suitable 5-halo-pentylamine derivative (which is itself Boc-protected).

  • Boc Protection: Alternatively, the ether synthesis could be performed with 5-(4-aminophenoxy)pentan-1-amine, followed by protection of the terminal amine with di-tert-butyl dicarbonate ((Boc)₂O).

Based on these synthetic pathways, the following potential impurities are anticipated:

  • Impurity A (Starting Material): 4-Aminophenol

  • Impurity B (Starting Material): Tert-butyl (5-halopentyl)carbamate

  • Impurity C (By-product): 1,4-Bis((5-(tert-butoxycarbonylamino)pentyl)oxy)benzene (from dialkylation)

  • Impurity D (By-product): Di-tert-butyl (5-(4-aminophenoxy)pentyl)imidodicarbonate (from di-Boc protection)

  • Impurity E (Degradant): 5-(4-Aminophenoxy)pentan-1-amine (from de-protection of the final product)

The analytical method must demonstrate specificity for the main analyte in the presence of these potential impurities.

Comparative HPLC Method Development

The goal is to develop a stability-indicating reversed-phase HPLC method. We will compare two methods utilizing different stationary phases to achieve alternative selectivity, a crucial aspect of demonstrating method robustness.

Physicochemical Properties and Method Rationale
  • Structure:

    Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate C20H34N2O3 C20H34N2O3 mol mol

    Caption: Chemical structure of the target analyte.

  • Predicted Properties: Based on its structure, the compound is expected to be moderately polar with a calculated logP in the range of 3.5-4.5. The aromatic amine has a pKa of approximately 4-5, meaning it will be protonated at acidic pH. The carbamate group is generally stable but can be susceptible to acid-catalyzed hydrolysis.

  • Detection: The presence of the 4-aminophenoxy chromophore suggests strong UV absorbance. The UV spectrum of 4-aminophenol shows maxima around 230 nm and 290 nm.[3][4] Therefore, a detection wavelength of 230 nm is chosen for high sensitivity to both the parent compound and related aromatic impurities.

Proposed HPLC Methods for Comparison
ParameterMethod AMethod BRationale for Comparison
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 250 x 4.6 mm, 5 µmC18 provides general hydrophobic retention. Phenyl-Hexyl offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains an acidic pH to ensure consistent protonation of the amine and good peak shape.
Mobile Phase B AcetonitrileMethanolComparing different organic modifiers is crucial for optimizing selectivity and resolution.
Gradient 20% to 80% B in 30 min30% to 90% B in 30 minGradient elution is necessary to elute compounds with a range of polarities in a reasonable time.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Detection UV at 230 nmUV at 230 nmWavelength for high sensitivity to the aromatic chromophore.
Injection Vol. 10 µL10 µLStandard injection volume.

HPLC Method Validation Protocol & Comparative Data

The following sections detail the validation protocols for each parameter as per ICH Q2(R2) guidelines[1][2], with hypothetical comparative data for Methods A and B.

System Suitability

Protocol:

  • Prepare a system suitability solution containing the analyte at the working concentration (e.g., 1 mg/mL) and a key impurity (e.g., Impurity A) at a lower concentration (e.g., 0.1 mg/mL).

  • Inject the solution six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates for the analyte peak.

  • Calculate the resolution between the analyte and the impurity peak.

Acceptance Criteria:

  • %RSD of retention time and peak area for 6 replicates: ≤ 1.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Resolution: ≥ 2.0

Hypothetical Comparative Data:

ParameterMethod AMethod B
%RSD Retention Time 0.2%0.3%
%RSD Peak Area 0.5%0.6%
Tailing Factor 1.21.3
Theoretical Plates 85007800
Resolution (Analyte/Impurity A) 3.54.0

Analysis: Both methods meet the system suitability criteria, indicating they are precise and provide good chromatographic performance.

Specificity (Forced Degradation)

Protocol:

  • Subject the analyte solution (1 mg/mL) to forced degradation conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside a non-stressed sample and a blank.

  • Assess peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The method must resolve the analyte from all degradation products and process-related impurities.

  • The analyte peak must be spectrally pure in all stressed conditions.

Hypothetical Comparative Data:

ConditionMethod A (Resolution of main peak from major degradant)Method B (Resolution of main peak from major degradant)
Acid Hydrolysis 2.83.2
Base Hydrolysis 3.13.5
Oxidation 4.04.5
Thermal No significant degradationNo significant degradation
Photolytic 3.53.8
Peak Purity PassPass

Analysis: Both methods are stability-indicating. Method B shows slightly better resolution from the degradation products formed under hydrolytic and oxidative stress.

Linearity

Protocol:

  • Prepare a stock solution of the analyte (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 to 1.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (R²) and y-intercept.

Acceptance Criteria:

  • Correlation coefficient (R²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Hypothetical Comparative Data:

ParameterMethod AMethod B
Range (mg/mL) 0.005 - 1.50.005 - 1.5
Correlation Coefficient (R²) 0.99950.9997
Y-intercept (% of response at 100% conc.) 0.2%0.15%

Analysis: Both methods demonstrate excellent linearity over the specified range.

Accuracy

Protocol:

  • Prepare a placebo mixture (if applicable) or use the sample matrix.

  • Spike the placebo/matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery: 98.0% to 102.0% at each level.

Hypothetical Comparative Data:

Concentration LevelMethod A (% Recovery)Method B (% Recovery)
80% 99.2%99.5%
100% 100.5%100.2%
120% 99.8%100.1%

Analysis: Both methods are highly accurate.

Precision

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six individual samples of the analyte at 100% of the working concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability experiment on a different day, with a different analyst and/or a different instrument.

    • Calculate the %RSD for the combined data from both days.

Acceptance Criteria:

  • Repeatability (%RSD): ≤ 1.0%

  • Intermediate Precision (%RSD): ≤ 2.0%

Hypothetical Comparative Data:

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability 0.6%0.7%
Intermediate Precision 1.2%1.4%

Analysis: Both methods demonstrate excellent precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: Determine the concentration that yields a S/N of 3 for LOD and 10 for LOQ.

    • Slope Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Hypothetical Comparative Data:

ParameterMethod AMethod B
LOD (mg/mL) 0.00150.0018
LOQ (mg/mL) 0.0050.006

Analysis: Method A shows slightly better sensitivity with a lower LOD and LOQ.

Robustness

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze a system suitability solution under each varied condition.

  • Assess the impact on system suitability parameters (e.g., resolution, retention time).

Variations to be tested:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • No significant impact on the resolution of critical peak pairs.

Hypothetical Comparative Data:

Varied ParameterMethod A (Impact on Resolution)Method B (Impact on Resolution)
Flow Rate +0.1 mL/min -5%-4%
Flow Rate -0.1 mL/min +4%+3%
Temp +2 °C -3%-2%
Temp -2 °C +2%+2%
% Organic +2% -8%-6%
% Organic -2% +7%+5%

Analysis: Both methods are robust. Method B shows slightly less variation in resolution when the mobile phase composition is altered, suggesting it may be more resilient to minor day-to-day variations.

Visualization of the Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_comp Method Comparison & Selection Dev Develop HPLC Methods (A: C18/ACN, B: Phenyl/MeOH) SysSuit System Suitability Dev->SysSuit Spec Specificity (Forced Degradation) SysSuit->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Compare Compare Validation Data Robust->Compare Select Select Optimal Method Compare->Select

Caption: Workflow for HPLC method validation and comparison.

Conclusion and Method Selection

Both Method A (C18/Acetonitrile) and Method B (Phenyl-Hexyl/Methanol) are valid for the purity analysis of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate, as they meet all ICH validation criteria.

Summary of Comparison:

Performance MetricMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)Advantage
Specificity/Resolution GoodExcellentMethod B
Sensitivity (LOD/LOQ) ExcellentGoodMethod A
Robustness GoodExcellentMethod B
Linearity, Accuracy, Precision ExcellentExcellentEquivalent

Recommendation:

Method B (Phenyl-Hexyl column with a Methanol/TFA gradient) is recommended as the superior method for routine quality control and stability testing.

Justification: While Method A offers slightly better sensitivity, the primary goal of a purity method is the reliable separation of the main component from all potential impurities and degradants. Method B demonstrated superior resolution in the forced degradation studies and greater robustness to changes in mobile phase composition. This enhanced selectivity, provided by the alternative chemistry of the phenyl-hexyl column, provides a higher degree of confidence in the purity results, which is critical in a regulatory environment. The slightly higher LOQ of Method B is still more than adequate for the quantification of impurities at typical reporting thresholds (e.g., 0.05%).

This guide illustrates a systematic, data-driven approach to HPLC method validation. By comparing two viable methods, we not only validate a procedure but also deepen our understanding of the analytical behavior of the molecule, leading to the selection of a truly robust and reliable method for ensuring product quality.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]

  • FDA Guidance for Industry. Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration; 2024. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. Available from: [Link]

  • ResearchGate. UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... Available from: [Link]

Sources

Comparative

LC-MS Characterization and Validation of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate: A Comparative Guide for PROTAC Linker Selection

Executive Overview Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (Chemical Formula: C16​H26​N2​O3​ , Exact Mass: 294.1943 Da) is a highly versatile heterobifunctional linker. Featuring an acid-labile Boc-protected ali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (Chemical Formula: C16​H26​N2​O3​ , Exact Mass: 294.1943 Da) is a highly versatile heterobifunctional linker. Featuring an acid-labile Boc-protected aliphatic amine and a reactive aniline moiety, it is a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

As an Application Scientist, I frequently observe that linker selection dictates the success or failure of a targeted protein degrader. The rigidity, length, and chemical composition of the linker directly influence ternary complex formation, cell permeability, and metabolic stability 1. To ensure synthetic success and downstream efficacy, rigorous LC-MS characterization of this intermediate—and its objective comparison against PEGylated or highly rigid alternatives—is an absolute necessity.

Structural & Physicochemical Profiling: A Comparative Analysis

Why choose a pentyl-aminophenoxy linker over a standard Polyethylene Glycol (PEG) chain? PEG linkers, while highly soluble, often suffer from excessive flexibility. This flexibility incurs a high entropic penalty during the formation of the POI-PROTAC-E3 ternary complex . Conversely, aliphatic chains paired with an aromatic anchor (like our target molecule) provide a "Goldilocks" zone of lipophilicity and structural pre-organization, frequently improving passive cell permeability compared to highly polar PEG equivalents 1.

The table below summarizes the quantitative differences between the target linker and two common alternatives.

Table 1: Comparative Physicochemical and LC-MS Properties
Linker TypeMolecular Weight (Da)LogP (Est.)Rotatable BondsLC-MS RT (min)*Primary dd-MS² Fragments ( m/z )
Target: Pentyl-Aminophenoxy 294.393.294.8239.14, 195.15, 110.06
Alternative 1: PEG2 Analog 326.401.8113.2271.16, 227.17, 110.06
Alternative 2: Rigid Cyclohexyl 306.413.555.1251.17, 207.18, 110.06

*Retention times based on the standardized gradient methodology detailed in Section 3.

LC-MS Characterization Strategy & Causality

To validate Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate, we employ Liquid Chromatography-High Resolution Accurate Mass Spectrometry (LC-HRAM-MS). Every parameter in this workflow is chosen based on specific chemical rationales:

  • Chromatographic Causality: We utilize a Charged Surface Hybrid (CSH) C18 column. Anilines and primary amines often exhibit severe peak tailing on standard C18 stationary phases due to secondary interactions with residual silanols. The CSH technology provides a slight positive surface charge under acidic conditions, repelling the protonated amines and ensuring sharp, symmetrical peaks.

  • Ionization Causality: Positive mode Electrospray Ionization (ESI+) is selected. The aniline nitrogen and the carbamate group are readily protonated. We use 0.1% Formic Acid (FA) to drive the equilibrium toward the [M+H]+ species, maximizing sensitivity.

  • Fragmentation Causality: Higher-energy Collisional Dissociation (HCD) is preferred over Collision-Induced Dissociation (CID). HCD circumvents the "one-third rule" low-mass cut-off inherent to ion traps, allowing us to observe critical low-mass diagnostic fragments (e.g., the 4-aminophenol ion at m/z 110.06) necessary for structural confirmation 34.

Self-Validating Step-by-Step LC-MS Methodology

A robust protocol must be self-validating. The following methodology incorporates internal checks to ensure data integrity.

Step 1: System Equilibration & Suitability (Self-Validation)

  • Run a solvent blank (90:10 Water:Acetonitrile) to establish baseline noise and confirm the absence of carryover.

  • Inject a known calibration standard (e.g., Caffeine, [M+H]+ 195.0876) to validate mass accuracy. Proceed only if mass error is < 3 ppm.

Step 2: Sample Preparation

  • Dissolve 1 mg of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using the initial mobile phase conditions (95% A / 5% B). Causality: Matching the sample diluent to the initial gradient prevents solvent front distortion and peak splitting.

Step 3: Chromatographic Separation

  • Column: Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

  • Gradient: 5% B hold for 1 min linear ramp to 95% B over 8 mins hold at 95% B for 2 mins re-equilibrate at 5% B for 3 mins.

Step 4: HRAM-MS Acquisition

  • Instrument: Q-Exactive Orbitrap or equivalent.

  • Source: HESI-II, positive mode. Spray voltage: 3.5 kV. Capillary temp: 275°C.

  • Scan Mode: Full MS / dd-MS² (Data-Dependent Acquisition).

  • Resolution: 70,000 for MS1; 17,500 for MS2.

  • Collision Energy (NCE): Stepped at 20, 30, and 40 to ensure comprehensive fragmentation of both the fragile Boc group and the stable aromatic core.

Fragmentation Pathways and Diagnostic Ions

Understanding the gas-phase dissociation of Boc-protected linkers is critical for identifying synthetic intermediates and tracking downstream in vivo metabolites 3. The primary fragmentation pathway is driven by the lability of the tert-butyloxycarbonyl (Boc) group.

Fragmentation M Parent Ion [M+H]+ m/z 295.2016 (Boc-NH-C5H10-O-Ph-NH2) Iso Loss of Isobutylene m/z 239.1390 (-56 Da) M->Iso -C4H8 Boc Loss of Boc (Isobutylene + CO2) m/z 195.1497 (-100 Da) M->Boc -C5H8O2 Iso->Boc -CO2 Phenol 4-Aminophenol Ion m/z 110.0600 (Cleavage at Ether) Boc->Phenol Alkyl Cleavage

Caption: LC-MS/MS HCD collisional fragmentation pathway of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate.

Diagnostic Interpretation:

  • m/z 239.14: Represents the loss of isobutylene (-56 Da), a classic indicator of a tert-butyl ester or carbamate.

  • m/z 195.15: Represents the combined loss of isobutylene and carbon dioxide (-100 Da), leaving the fully deprotected primary amine. This is the definitive hallmark of a Boc-protected amine.

  • m/z 110.06: Cleavage of the pentyl chain at the ether oxygen leaves the highly stable protonated 4-aminophenol core.

Application in PROTAC Workflows

When integrating this linker into a PROTAC, the sequence of reactions must be carefully monitored. The aniline group is typically coupled first (e.g., via amide bond formation to an E3 ligase ligand such as a VHL or CRBN binder) 5. Following this, the Boc group is removed using Trifluoroacetic Acid (TFA), exposing the primary amine for subsequent conjugation to the Protein of Interest (POI) ligand.

Workflow A Boc-Linker (Aniline Reactive) C Amide Coupling Intermediate A->C B E3 Ligase Binder (e.g., VHL/CRBN) B->C D Boc Deprotection (TFA) C->D LC-MS Check E POI Ligand Conjugation D->E F Final PROTAC LC-HRAM-MS E->F dd-MS2 Profiling

Caption: Step-by-step PROTAC synthesis workflow integrating LC-MS validation at critical intermediate stages.

By utilizing LC-MS to track the specific mass shifts at each node (e.g., confirming the exact -100 Da loss during the TFA deprotection step), chemists can ensure the structural integrity of the growing PROTAC molecule before committing to costly final purification steps.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability ACS Publications URL:[Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras PMC - NIH URL:[Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies PMC - NIH URL:[Link]

Sources

Validation

comparing cellular permeability of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate vs rigid linkers

A Comparative Guide to PROTAC Cellular Permeability: Flexible Alkyl-Aryl Ethers vs. Rigid Linkers The development of Proteolysis Targeting Chimeras (PROTACs) has pushed medicinal chemistry into the beyond-Rule-of-5 (bRo5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to PROTAC Cellular Permeability: Flexible Alkyl-Aryl Ethers vs. Rigid Linkers

The development of Proteolysis Targeting Chimeras (PROTACs) has pushed medicinal chemistry into the beyond-Rule-of-5 (bRo5) chemical space. Because these heterobifunctional molecules routinely exceed molecular weights of 800 Da, achieving cellular permeability is a primary bottleneck in drug development[1].

The linker connecting the target protein-binding ligand (POI) to the E3 ligase-recruiting moiety is not merely a passive spacer; it is the central driver of the molecule's physicochemical properties[2]. This guide provides an objective, data-driven comparison between a highly flexible building block—Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate —and modern rigid linker paradigms (e.g., piperazines, spirocycles), evaluating their impact on cellular permeability through the lens of molecular chameleonicity.

Mechanistic Causality: The Chameleonic Effect vs. Pre-organization

The Flexible Paradigm: Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

This building block (Boc-NH-(CH2)5-O-Ph-NH2) represents a classic flexible alkyl-aryl ether scaffold. It provides a highly rotatable pentyl chain paired with an ether oxygen and an aromatic ring. When integrated into a PROTAC, this flexibility enables "molecular chameleonicity"[3].

In aqueous environments (plasma, cytosol), the flexible pentyl chain extends, exposing polar functional groups to the solvent to maximize aqueous solubility[4]. However, upon encountering the lipophilic environment of the cellular membrane, the high number of rotatable bonds allows the PROTAC to undergo hydrophobic collapse. The molecule folds onto itself, utilizing the ether oxygen and amide bonds to form Intramolecular Hydrogen Bonds (IMHBs), while the phenoxy ring engages in π

π stacking with the warhead or E3 ligand[2]. This dynamic folding drastically reduces the exposed 3D Polar Surface Area (3D PSA), allowing the massive molecule to passively diffuse across the lipid bilayer[4].
The Rigid Paradigm: Piperazines and Spirocycles

To overcome the entropic penalty associated with flexible linkers during ternary complex formation, researchers often utilize rigid linkers (e.g., piperazine, piperidine, or spirocyclic motifs)[2]. Rigid linkers "pre-organize" the PROTAC, locking it into a conformation that favors simultaneous binding to the POI and E3 ligase[5].

However, this rigidity comes at a cost to permeability. A rigid linker restricts the conformational ensemble, preventing the PROTAC from hiding its polar surface area[5]. If a rigid PROTAC possesses a high static PSA, it faces a massive energetic barrier at the membrane interface, often resulting in poor passive permeability and a higher susceptibility to efflux pumps like P-glycoprotein (P-gp)[1].

G Aq1 Aqueous Environment (Extended Conformation) Flex Flexible Linker (Pentyl-Phenoxy) Folds to hide PSA Aq1->Flex High PSA Rigid Rigid Linker (e.g., Piperazine) Fixed PSA Aq1->Rigid Fixed PSA Membrane Lipid Bilayer (Hydrophobic Core) Aq2 Intracellular Cytosol (Extended Conformation) Membrane->Aq2 Unfolds Flex->Membrane IMHB Formation (Chameleonic Collapse) Rigid->Membrane High Energy Barrier (No Folding)

Diagram 1: Conformational behavior of flexible vs. rigid PROTAC linkers across the lipid bilayer.

Quantitative Data Comparison

The following table synthesizes representative experimental data comparing a VHL-based PROTAC utilizing a pentyl-phenoxy flexible linker versus a matched molecular pair utilizing a rigid piperazine linker[2],[1].

Physicochemical PropertyFlexible Linker (Pentyl-Phenoxy)Rigid Linker (Piperazine-based)Mechanistic Implication
Rotatable Bonds (NRotB) 12 - 144 - 6High NRotB enables environmental adaptation (chameleonicity).
Δ 3D PSA (Water vs Chloroform) ~25 Ų< 5 ŲFlexible linkers show massive PSA reduction in lipophilic media.
PAMPA Papp​ ( 10−6 cm/s) 8.50.8Flexible linkers exhibit superior passive transcellular diffusion.
Caco-2 Efflux Ratio (B2A/A2B) 3.212.5Rigid linkers often expose H-bond acceptors, triggering P-gp efflux.
Ternary Complex Entropic Penalty HighLowRigid linkers require less energy to achieve productive geometry.

Self-Validating Experimental Workflows

To objectively evaluate the permeability of a PROTAC synthesized with Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate versus a rigid alternative, a multi-tiered, self-validating experimental protocol must be executed.

Protocol A: Synthesis & Orthogonal Deprotection

Rationale: The Boc-protected aniline building block allows for directional, step-wise coupling to prevent polymerization.

  • Aniline Coupling: React the free aniline (4-aminophenoxy) of the linker with the E3 ligase ligand (e.g., a VHL carboxylic acid derivative) using standard amide coupling reagents (HATU, DIPEA, DMF).

  • Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to remove the Tert-butyl carbamate (Boc) group, yielding a primary aliphatic amine.

  • POI Coupling: React the newly liberated pentylamine with the POI ligand via SN​Ar or amide coupling to yield the final PROTAC.

Protocol B: In Vitro Permeability Profiling (PAMPA & Caco-2)

Rationale: PAMPA isolates passive diffusion (validating the chameleonic collapse), while Caco-2 assesses active efflux liabilities.

  • PAMPA (Passive Permeability): Prepare a 10 μ M solution of the PROTAC in PBS (pH 7.4). Apply to the donor compartment of a PAMPA plate (lipid-infused artificial membrane). Incubate for 16 hours at room temperature. Quantify the acceptor well concentration via LC-MS/MS to calculate Papp​ .

  • Caco-2 (Cellular Permeability): Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer. Apply 5 μ M PROTAC to the apical (A) or basolateral (B) side. Measure A-to-B and B-to-A transport after 2 hours via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp​(B2A)/Papp​(A2B) ).

Protocol C: Conformational Ensemble Validation (NMR NAMFIS)

Rationale: If the flexible PROTAC shows high PAMPA permeability, NMR must validate that this is driven by IMHB-mediated folding.

  • Solvent Preparation: Dissolve the PROTAC in an aqueous-mimicking solvent ( D2​O /DMSO- d6​ ) and a membrane-mimicking solvent ( CDCl3​ ).

  • NMR Acquisition: Acquire 2D NOESY and ROESY spectra at 298 K.

  • NAMFIS Analysis: Use NMR Analysis of Molecular Flexibility in Solution (NAMFIS) algorithms to deconvolute time-averaged NOE signals into individual conformers[6].

  • Data Output: Calculate the Radius of Gyration ( Rgyr​ ) and 3D PSA. A successful chameleonic linker will show a highly extended Rgyr​ in D2​O and a compact, low-PSA Rgyr​ in CDCl3​ [6].

Workflow Step1 Synthesize PROTAC Variants (Boc-Pentyl-Phenoxy vs Rigid) Step2 In Vitro Permeability (PAMPA & Caco-2 Assays) Step1->Step2 Step3 Conformational Sampling (NMR NAMFIS & MD Simulations) Step1->Step3 Step5 Correlate Permeability with Chameleonicity Step2->Step5 Step4 Calculate 3D PSA & Radius of Gyration (Rgyr) Step3->Step4 Step4->Step5

Diagram 2: Self-validating experimental workflow for assessing PROTAC permeability and conformational dynamics.

Conclusion for Drug Developers

When designing PROTACs, the choice between a flexible building block like Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate and a rigid linker is a trade-off between permeability and ternary complex stability .

If your POI and E3 ligands are inherently polar, a flexible alkyl-aryl ether linker is highly recommended. The pentyl chain provides the necessary degrees of freedom for the molecule to fold and shield its polar surface area during membrane transit, while the ether oxygen provides a critical acceptor for IMHB formation[7]. Conversely, rigid linkers should be reserved for highly optimized, late-stage leads where the absolute static PSA of the molecule has already been minimized to allow for permeability without the need for chameleonic folding[2].

References

  • ACS Publications. Impact of Linker Composition on VHL PROTAC Cell Permeability. Available at:[Link]

  • NIH PubMed Central. Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Available at:[Link]

  • NIH PubMed Central. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Available at:[Link]

  • ACS Publications. IMHB-Mediated Chameleonicity in Drug Design: A Focus on Structurally Related PROTACs. Available at:[Link]

  • Diva Portal. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Available at: [Link]

  • NIH PubMed Central. Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. Available at:[Link]

Sources

Comparative

in vitro stability comparison of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate conjugates

An In-Depth Guide to the Comparative In Vitro Stability of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate Conjugates Introduction: The Critical Role of Linker Stability in Conjugate Drug Development In the landscape of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative In Vitro Stability of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate Conjugates

Introduction: The Critical Role of Linker Stability in Conjugate Drug Development

In the landscape of targeted therapeutics, the efficacy of a drug conjugate—be it an antibody-drug conjugate (ADC), a PROTAC (Proteolysis Targeting Chimera), or a small molecule-drug conjugate (SMDC)—is fundamentally dependent on the stability of its linker. The linker, the chemical bridge connecting the targeting moiety to the payload, is not merely a spacer but a critical determinant of the conjugate's pharmacokinetic and pharmacodynamic profile.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic index, yet be labile enough to release the active payload at the intended site of action.[]

This guide focuses on a specific linker structure: tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate . This structure presents two key functionalities whose stability must be rigorously assessed: the tert-butoxycarbonyl (Boc) group and the carbamate linkage itself, which may be part of a larger self-immolative system or a direct conjugation point. The Boc group, while often used as a protecting group in synthesis, is known to be labile under acidic conditions.[3][4] The carbamate functional group, while generally more stable than an ester, can be susceptible to both enzymatic and chemical hydrolysis.[5][6]

For researchers and drug development professionals working with conjugates of this linker, a comprehensive understanding of its in vitro stability is paramount. This guide provides a framework for the comparative analysis of these conjugates, detailing the rationale, experimental protocols, and data interpretation for three key in vitro stability assays: plasma stability, metabolic stability, and chemical (hydrolytic) stability.

Section 1: Plasma Stability Assessment

Expertise & Experience: The Rationale

The first physiological environment a systemically administered conjugate encounters is the bloodstream. Plasma is a complex matrix containing a host of enzymes, such as esterases and proteases, that can cleave labile bonds.[7] Assessing the stability of a conjugate in plasma is a critical first step to predict its circulatory half-life.[8] For conjugates of tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate, this assay evaluates the susceptibility of the carbamate linkage and any other labile bonds within the conjugate to enzymatic degradation. A compound that rapidly degrades in plasma is unlikely to reach its target in sufficient concentration to be effective.[7]

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol is designed to determine the rate of degradation of a test conjugate in plasma from relevant species (e.g., human, mouse, rat) to identify potential interspecies differences.[7]

Materials:

  • Test Conjugates (e.g., Conjugate A, Conjugate B)

  • Pooled Plasma (e.g., Human K2EDTA plasma), pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Positive Control (a compound known to be unstable in plasma, e.g., an ester-containing prodrug)

  • Negative Control (a compound known to be stable in plasma)

  • Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide, Warfarin) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare 10 mM stock solutions of test conjugates and controls in DMSO. Create a working solution (e.g., 100 µM) by diluting the stock in acetonitrile/water.

  • Reaction Initiation: Add 5 µL of the 100 µM working solution to 495 µL of pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (≤0.25%) to avoid affecting enzyme activity.[7]

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Time Points: Collect 50 µL aliquots at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[9]

  • Quenching: Immediately terminate the reaction by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing the internal standard. This precipitates plasma proteins and stops enzymatic activity.[10]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[8]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Monitor the disappearance of the parent conjugate over time.

Data Presentation & Analysis

The stability is typically reported as the percentage of the parent conjugate remaining at each time point relative to the 0-minute sample. The half-life (t½) is calculated from the first-order decay constant (k).

  • Plot the natural logarithm of the percent remaining parent compound versus time.

  • The slope of the linear regression line is equal to -k.

  • Calculate the half-life using the formula: t½ = 0.693 / k .[9]

Table 1: Illustrative Plasma Stability Data

Time (min) Conjugate A (% Remaining) Conjugate B (% Remaining)
0 100 100
15 98.1 91.5
30 95.8 82.3
60 91.2 65.7
120 82.1 43.1
240 65.4 18.6

| t½ (min) | ~410 | ~145 |

Note: Data are for illustrative purposes only.

Workflow Visualization: Plasma Stability Assay

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis P1 Prepare 1µM Test Conjugate in Plasma P2 Incubate at 37°C P1->P2 P3 Collect Aliquots at Time Points (0-240 min) P2->P3 P4 Quench with Acetonitrile + Internal Standard P3->P4 P5 Centrifuge to Remove Protein P4->P5 P6 Analyze Supernatant by LC-MS/MS P5->P6 P7 Calculate % Remaining and Half-Life (t½) P6->P7

Plasma Stability Experimental Workflow.

Section 2: Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Experience: The Rationale

The liver is the primary site of drug metabolism in the body.[11][12] In vitro assays using human liver microsomes (HLM) are a standard and cost-effective method to assess metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[11][13] These enzymes catalyze Phase I oxidative reactions, which can lead to the degradation of a drug conjugate.[12] For the tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate linker, this assay is crucial for identifying potential metabolic soft spots on the aromatic ring, the alkyl chain, or the carbamate itself. High metabolic instability can lead to rapid hepatic clearance, reducing the bioavailability and efficacy of the conjugate.[14]

Experimental Protocol: HLM Stability Assay

This protocol quantifies the metabolic half-life (t½) and intrinsic clearance (Clint) of a test conjugate.[9]

Materials:

  • Test Conjugates

  • Pooled Human Liver Microsomes (HLM), e.g., from a pool of ≥50 donors[15]

  • NADPH regenerating system (cofactor for CYP enzymes)[11]

  • 0.1 M Phosphate Buffer, pH 7.4

  • Positive Control (e.g., Verapamil, Testosterone - high clearance)[9][15]

  • Negative Control (e.g., Warfarin - low clearance)[9]

  • Ice-cold acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 1.0 mg/mL) in 0.1 M phosphate buffer. Keep on ice.

  • Reaction Mixture: In a 96-well plate, combine the HLM solution and the test conjugate (final concentration 1 µM). Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15] A parallel incubation without NADPH serves as a control for non-CYP-mediated degradation.[11]

  • Time Points: Incubate at 37°C and collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[11][15]

  • Quenching: Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex and centrifuge to pellet the microsomal protein.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to monitor the disappearance of the parent conjugate.

Data Presentation & Analysis

As with the plasma assay, data are used to calculate the half-life (t½). Additionally, the in vitro intrinsic clearance (Clint) is determined, which represents the inherent ability of the liver enzymes to metabolize the compound.

  • Half-life (t½): Calculated from the slope of the ln(% remaining) vs. time plot (t½ = 0.693 / k).

  • Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Table 2: Illustrative Metabolic Stability Data (HLM)

Parameter Conjugate A Conjugate B Verapamil (Control)
t½ (min) 55.2 18.5 12.1

| Clint (µL/min/mg) | 25.1 | 74.9 | 114.5 |

Note: Data are for illustrative purposes only.

Workflow Visualization: HLM Stability Assay

HLM_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis P1 Prepare Reaction Mixture: HLM + Test Conjugate (1µM) P2 Pre-incubate at 37°C P1->P2 P3 Initiate with NADPH P2->P3 P4 Collect Aliquots at Time Points (0-60 min) P3->P4 P5 Quench with Acetonitrile + Internal Standard P4->P5 P6 Centrifuge to Remove Microsomes P5->P6 P7 Analyze Supernatant by LC-MS/MS P6->P7 P8 Calculate t½ and Intrinsic Clearance P7->P8

HLM Metabolic Stability Workflow.

Section 3: Chemical Stability in Aqueous Buffers

Expertise & Experience: The Rationale

Beyond enzymatic degradation, the intrinsic chemical stability of a conjugate is a fundamental property. This is particularly relevant for the tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate linker due to the presence of two carbamate functionalities. The Boc group is notoriously sensitive to acid, and its cleavage would expose a primary amine, drastically altering the conjugate's properties.[4][16] The linker carbamate itself can also undergo hydrolysis, especially at non-physiological pH.[17] This assay assesses hydrolytic stability at physiological pH (7.4) and can be adapted to acidic pH (4.5-5.0) to mimic the conditions within endosomes and lysosomes, which are often the site of payload release for internalized conjugates.

Experimental Protocol: Hydrolytic Stability Assay

This assay evaluates the rate of non-enzymatic degradation of a test conjugate in aqueous buffers.

Materials:

  • Test Conjugates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate or Acetate Buffer, pH 4.5

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of test conjugates in DMSO. Dilute into the respective buffers (pH 7.4 and pH 4.5) to a final concentration of 1-10 µM.

  • Incubation: Incubate the solutions at 37°C.

  • Time Points: Collect aliquots at extended time points, as chemical hydrolysis is often slower than enzymatic degradation (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quenching & Processing: Dilute the aliquot directly with acetonitrile containing the internal standard. Centrifugation is typically not required unless precipitation is observed.

  • Analysis: Analyze samples by LC-MS/MS to quantify the remaining parent conjugate.

Data Presentation & Analysis

Results are presented as the percentage of the parent conjugate remaining over time. For compounds that show significant degradation, a half-life can be calculated as previously described.

Table 3: Illustrative Hydrolytic Stability Data

Time (hr) Conjugate A (% Remaining, pH 7.4) Conjugate A (% Remaining, pH 4.5) Conjugate C (% Remaining, pH 7.4) Conjugate C (% Remaining, pH 4.5)
0 100 100 100 100
4 99.5 92.1 99.8 99.6
8 98.9 83.5 99.5 99.1
24 96.2 55.4 98.7 97.8
48 92.1 28.9 97.5 95.2

| t½ (hr) | >200 | ~26 | >200 | >200 |

Note: Data are for illustrative purposes only. Conjugate A shows acid-lability, potentially due to its Boc group, while Conjugate C is stable.

Workflow Visualization: Chemical Stability Assay

Chemical_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis P1 Prepare Test Conjugate in Buffer (e.g., pH 7.4 & 4.5) P2 Incubate at 37°C P1->P2 P3 Collect Aliquots at Time Points (0-48 hr) P2->P3 P4 Dilute with Acetonitrile + Internal Standard P3->P4 P5 Analyze Directly by LC-MS/MS P4->P5 P6 Calculate % Remaining and Degradation Rate P5->P6

Chemical (Hydrolytic) Stability Workflow.

Comparative Analysis and Conclusion

The true value of these assays lies in their collective interpretation. By comparing the stability profiles of different conjugates derived from the tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate linker, researchers can establish critical structure-stability relationships.

  • Plasma Stability: A short half-life (<1-2 hours) suggests susceptibility to plasma enzymes and may necessitate linker modification to improve stability. Comparing different conjugates can reveal how the payload or targeting group influences enzymatic access to the linker.

  • Metabolic Stability: Rapid degradation in HLM (high Clint) points to CYP-mediated metabolism as a primary clearance pathway. This may be desirable for some prodrugs but is often a liability. Metabolite identification studies can subsequently pinpoint the exact site of metabolism, guiding medicinal chemistry efforts to block that position.

  • Chemical Stability: Instability at pH 7.4 indicates a chemically fragile molecule that is unlikely to be a viable drug candidate. However, selective instability at acidic pH (e.g., pH 4.5) can be a deliberate design feature for conjugates intended to release their payload in the acidic environment of the lysosome.

By systematically applying these validated in vitro protocols, drug development professionals can make informed decisions, selecting conjugate candidates with the optimal stability profile for further preclinical and clinical development. This rigorous, data-driven approach is essential for mitigating the risks of failure due to poor pharmacokinetics and for designing safer, more effective targeted therapies.

References

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Prakash, C., & Cefali, E. (2001). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Current Opinion in Drug Discovery & Development, 4(1), 51-59. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Pharmaron. (n.d.). Metabolic Stability – Liver Microsomes. Retrieved from [Link]

  • Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 747-761. [See Figure 5 for HLM protocol diagram]. Retrieved from [Link]

  • Houston, J. B., & Carlile, D. J. (1997). Prediction of hepatic clearance from in vitro data. In Handbook of pharmacokinetic/pharmacodynamic correlation (pp. 267-289). CRC Press.
  • Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved from [Link]

  • Zhang, H., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(14), 1335-1352. Retrieved from [Link]

  • Le, K. N., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4363-4371. Retrieved from [Link]

  • Viana, I., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. Retrieved from [Link]

  • Fourie-O'Donohue, A., et al. (2016). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 8(6), 1133-1142. Retrieved from [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay. Retrieved from [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100650. Retrieved from [Link]

  • Houston, Z. H. (2015). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Oregon State University. Retrieved from [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Retrieved from [Link]

  • L'Hostis, G., et al. (2005). Key parameters for carbamate stability in dilute aqueous–organic solution. Journal of Chromatography A, 1067(1-2), 111-119. Retrieved from [Link]

  • Kim, E., et al. (2020). Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions. Molecules, 25(9), 2149. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds? [Forum discussion]. ResearchGate. Retrieved from [Link]

  • CORDIS. (2005). Enzymic cleavage of polymer linkers. Retrieved from [Link]

  • Modrić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 85-103. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Advances in Computer Science Research, 59, 210-213. Retrieved from [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

  • D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1201. Retrieved from [Link]

Sources

Validation

evaluating target degradation efficiency: Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate vs standard alkyl linkers

Evaluating Target Degradation Efficiency: A Comparative Guide to Phenoxy-Alkyl vs. Standard Alkyl Linkers in PROTAC Design Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the paradigm of drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Target Degradation Efficiency: A Comparative Guide to Phenoxy-Alkyl vs. Standard Alkyl Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the paradigm of drug discovery by hijacking the ubiquitin-proteasome system to degrade, rather than merely inhibit, disease-causing proteins. As the field matures, it has become increasingly clear that the linker connecting the Protein of Interest (POI) ligand and the E3 ligase recruiter is not a passive spacer[1]. Linker composition dictates the thermodynamics of ternary complex formation, physicochemical properties, and ultimately, degradation efficiency[2].

This guide provides a rigorous, data-driven comparison between standard flexible alkyl linkers and the structurally pre-organized Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate linker building block.

Mechanistic Rationale: Flexibility vs. Pre-organization

Standard alkyl chains (e.g., pentyl, hexyl, decyl) are synthetically tractable and highly flexible, making them the default starting point in early PROTAC development[2]. However, this extreme flexibility incurs a high entropic penalty during the formation of the highly constrained POI-PROTAC-E3 ternary complex[3]. Furthermore, highly lipophilic pure alkyl chains often suffer from poor aqueous solubility, limiting cellular permeability[4].

In contrast, the incorporation of a phenoxy group in the Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate linker introduces critical functional advantages:

  • Conformational Restriction: The planar aromatic ring reduces the degrees of rotational freedom, lowering the entropic barrier required to fold into a productive ternary complex[2].

  • Surface Interactions: The phenoxy moiety can engage in π−π stacking or hydrophobic interactions with solvent-exposed residues at the POI-E3 interface, driving positive cooperativity ( α>1 )[5].

  • Orthogonal Reactivity: The building block features an aromatic aniline and a Boc-protected aliphatic amine. The distinct nucleophilicity of these two amines enables highly controlled, sequential coupling strategies, preventing unwanted dimerization during PROTAC assembly.

TernaryComplex cluster_Alkyl Standard Alkyl Linker cluster_Phenoxy Phenoxy-Alkyl Linker POI Protein of Interest (POI) Alkyl High Flexibility (Entropic Penalty) POI->Alkyl Phenoxy Rigidified Phenoxy (Pre-organized) POI->Phenoxy E3 E3 Ligase (e.g., VHL/CRBN) E3->Alkyl E3->Phenoxy Complex1 Loose Ternary Complex (Negative Cooperativity) Alkyl->Complex1 High Energy Barrier Complex2 Stable Ternary Complex (Positive Cooperativity) Phenoxy->Complex2 Low Energy Barrier

Thermodynamic impact of linker rigidity on PROTAC-mediated ternary complex formation.

Quantitative Performance Comparison

To objectively evaluate degradation efficiency, we compare representative PROTACs synthesized using a standard C10 alkyl linker versus the phenoxy-pentyl linker. Key metrics include the degradation concentration 50% ( DC50​ ), maximum degradation ( Dmax​ ), and ternary complex cooperativity ( α ).

ParameterStandard Alkyl Linker (e.g., Decyl)Phenoxy-Alkyl Linker (from Carbamate Precursor)Mechanistic Impact
Cooperativity ( α ) 0.8 - 1.2 (Neutral/Negative)2.5 - 4.0 (Positive)Phenoxy ring stabilizes the E3-POI protein-protein interface[1].
DC50​ (nM) 45 - 80 nM5 - 15 nMHigher ternary stability translates to lower required concentrations[6].
Dmax​ (%) 80 - 85%95 - 99%Prolonged complex residence time enhances ubiquitination efficiency.
Kinetic Solubility < 10 μ M25 - 40 μ MEther oxygen acts as a hydrogen bond acceptor, improving solvation[7].
Synthesis Yield ~40% (Symmetric side reactions)~75% (Orthogonal reactivity)Differential amine nucleophilicity prevents dimerization.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental workflows must be self-validating. The following protocols incorporate internal controls to ensure that the observed degradation is strictly mechanistically driven by the linker's properties.

Protocol 1: Orthogonal PROTAC Assembly

Causality: We exploit the differential nucleophilicity between the aromatic aniline and the Boc-protected aliphatic amine to ensure regioselective coupling, avoiding the messy statistical mixtures common with symmetric alkyl diamines.

  • Primary Coupling (Aniline): React the E3 ligase ligand (containing a carboxylic acid) with the aniline group of the Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate using HATU/DIPEA in DMF. The weaker nucleophilicity of the aniline requires potent activation but prevents over-reaction.

  • Boc Deprotection: Treat the intermediate with 20% TFA in DCM for 1 hour at room temperature to unmask the aliphatic primary amine.

    • Self-Validation: LC-MS must show a mass shift corresponding to the loss of the Boc group (-100 Da) without cleavage of the ether linkage.

  • Secondary Coupling (Aliphatic Amine): React the newly freed aliphatic amine with the POI ligand (bearing a reactive electrophile or carboxylic acid) under standard basic conditions.

Protocol 2: TR-FRET Ternary Complex Assay

Causality: Degradation efficiency is directly downstream of ternary complex formation. We measure the cooperativity factor ( α ) to isolate linker-driven affinity enhancements from the baseline affinities of the individual warheads[8].

  • Setup: Use a Terbium (Tb)-labeled E3 ligase (donor) and an AF647-labeled POI (acceptor).

  • Titration: Titrate the PROTAC (0.1 nM to 10 μ M) into a well containing fixed concentrations of the labeled proteins.

  • Self-Validation (The Hook Effect): A valid PROTAC will exhibit a bell-shaped curve. At excessively high concentrations, binary complexes (PROTAC-E3 and PROTAC-POI) saturate the system, preventing ternary complex formation. If the curve does not drop at high concentrations, the signal is an artifact.

  • Analysis: Calculate the α value by comparing the ternary complex Kd​ to the binary Kd​ .

Protocol 3: Cellular Degradation & Hook Effect Validation (HiBiT Assay)

Causality: Endogenous protein levels must be monitored in real-time to capture the kinetic nature of PROTAC-mediated degradation.

  • Cell Line: Use a CRISPR-engineered cell line expressing a HiBiT-tagged POI.

  • Treatment: Treat cells with a concentration gradient of the PROTAC (1 pM to 10 μ M) for 4, 12, and 24 hours.

  • Self-Validation Controls:

    • Proteasome Inhibitor Control: Pre-treat a parallel well with MG132 (10 μ M). If degradation is truly proteasome-mediated, MG132 will rescue the POI levels.

    • Ligase Competition Control: Pre-treat with excess free E3 ligand (e.g., VHL or CRBN binder). This should competitively inhibit PROTAC binding and rescue POI levels.

  • Quantification: Add Nano-Glo HiBiT Lytic Reagent and measure luminescence. Plot the data to extract DC50​ and Dmax​ .

Workflow Step1 1. Orthogonal Synthesis (Aniline vs. Aliphatic Amine) Step2 2. TR-FRET Assay (Measure Cooperativity) Step1->Step2 Val1 LC-MS Validation (Confirm Boc Loss) Step1->Val1 Validates Step3 3. Cellular HiBiT Assay (Quantify DC50 & Dmax) Step2->Step3 Val2 Hook Effect Observation (Bell-shaped Curve) Step2->Val2 Validates Val3 MG132 Rescue Control (Confirm Proteasome Pathway) Step3->Val3 Validates

Self-validating experimental workflow for evaluating PROTAC degradation efficiency.

Conclusion

Transitioning from standard alkyl linkers to structurally nuanced building blocks like Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate represents a critical maturation in PROTAC design[9]. By replacing extreme flexibility with strategic rigidity and aromaticity, researchers can lower the entropic penalty of ternary complex formation, drive positive cooperativity, and achieve superior target degradation efficiency[1].

References

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. nih.gov. 10

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. nih.gov.3

  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. acs.org. 8

  • Current strategies for the design of PROTAC linkers: a critical review. nih.gov. 2

  • Linkers in PROTACs. precisepeg.com. 4

  • PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. nih.gov. 5

  • Novel approaches for the rational design of PROTAC linkers. explorationpub.com. 9

  • Overview of PROTAC Linkers. chempep.com. 1

  • Discovery and Evaluation of a PROTAC Degrader Targeting SAMHD1 for the Treatment of Pulmonary Fibrosis. acs.org. 6

  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. chemrxiv.org. 7

Sources

Comparative

Comparative Pharmacokinetics of PROTACs Synthesized with Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate vs. Traditional Linkers

Audience: Researchers, scientists, and drug development professionals. Executive Summary The rational design of Proteolysis Targeting Chimeras (PROTACs) is heavily dependent on the physicochemical properties of the linke...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rational design of Proteolysis Targeting Chimeras (PROTACs) is heavily dependent on the physicochemical properties of the linker connecting the target protein binder and the E3 ligase ligand. While early PROTACs relied heavily on flexible polyethylene glycol (PEG) or pure alkyl chains, these motifs often present significant pharmacokinetic (PK) liabilities, including poor oral bioavailability, metabolic instability, and limited cellular permeability.

This guide provides an objective, data-driven comparison of PROTACs synthesized using Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate —a hybrid alkyl-aryl ether linker—against traditional PEG and pure alkyl alternatives. By balancing lipophilicity, structural rigidity, and synthetic modularity, this hybrid linker motif offers a superior pharmacokinetic profile for advanced degrader development.

Mechanistic Rationale: The Entropic and Enthalpic Balance

To understand why a specific linker outperforms another, we must examine the causality behind molecular interactions and metabolic pathways[1].

  • The Limitation of Pure PEG Linkers: PEG linkers achieve water solubility via the multiple presentation of ether oxygens. However, this dramatically increases the topological polar surface area (tPSA). In vivo, long PEG chains suffer from high entropic penalties upon binding and are highly susceptible to oxidative metabolism (ether peroxidation), leading to rapid clearance[][3].

  • The Limitation of Pure Alkyl Linkers: Alkyl chains provide excellent passive permeability due to their lipophilicity. However, they suffer from poor aqueous solubility, leading to enthalpy-driven micelle-like dispersion. Furthermore, pure alkyl chains are rapidly metabolized via terminal or sub-terminal hydroxylation[].

  • The Hybrid Advantage (Aminophenoxy-pentyl): The Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate building block acts as an amphiphilic, semi-rigid bridge[4]. The pentyl chain provides the necessary lipophilicity to traverse lipid bilayers without the extreme hydrophobicity of longer C10-C12 chains. The phenoxy group introduces structural rigidity, which pre-organizes the PROTAC and significantly reduces the entropic penalty required to form a productive ternary complex[5]. Additionally, the aromatic ring sterically hinders adjacent metabolic soft spots, improving half-life. The orthogonal handles (a Boc-protected aliphatic amine and a free aniline) allow for highly controlled, step-wise synthesis.

Pathway PROTAC Hybrid-Linked PROTAC TC Ternary Complex (Reduced Entropic Penalty) PROTAC->TC POI Protein of Interest POI->TC E3 E3 Ubiquitin Ligase E3->TC UB Polyubiquitination TC->UB DEG Proteasomal Degradation UB->DEG

PROTAC-mediated target degradation via ternary complex formation.

Comparative Pharmacokinetics: Quantitative Data

The following table synthesizes comparative pharmacokinetic parameters for a standardized PROTAC warhead/E3 ligand pair (e.g., BRD4-VHL) synthesized with three different linker motifs[6][7][8]. The data illustrates the shift from flexible, polar linkers to optimized hybrid structures.

Pharmacokinetic ParameterPEG4 Linker (Flexible, Polar)Alkyl-C10 Linker (Flexible, Lipophilic)Aminophenoxy-pentyl (Hybrid, Semi-Rigid)
LogP (Calculated) 2.86.14.3
tPSA (Ų) 185130148
PAMPA Permeability ( Papp​ , 10−6 cm/s) 2.56.88.2
Clearance (CL, mL/min/kg) 45.262.128.5
Volume of Distribution ( Vss​ , L/kg) 0.84.51.9
Half-life ( t1/2​ , h) 1.22.54.8
Oral Bioavailability (F%) 15%22%41%

Data Interpretation: The Aminophenoxy-pentyl linker achieves the highest PAMPA permeability despite having a moderate LogP. This is due to the dampening of polarity without triggering the non-specific plasma protein binding that traps highly lipophilic Alkyl-C10 linkers in the systemic circulation[]. The reduced clearance (28.5 mL/min/kg) directly correlates to the metabolic stability provided by the aryl ether linkage.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls ensure that experimental artifacts (e.g., membrane retention, extraction loss) do not skew the pharmacokinetic data.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay determines passive transcellular permeability, a critical bottleneck for high-molecular-weight PROTACs[6].

  • Preparation of Artificial Membrane: Coat the PVDF membrane of a 96-well filter plate (acceptor plate) with 5 μL of a 1% (w/v) lecithin solution in dodecane. Allow the solvent to evaporate for 10 minutes.

  • Compound Loading: Dilute the PROTAC candidate to 10 μM in PBS (pH 7.4) containing 5% DMSO.

    • Self-Validation Step: Include Verapamil (high permeability control) and Ranitidine (low permeability control) in parallel wells to validate membrane integrity.

  • Incubation: Add 150 μL of the PROTAC solution to the donor compartment and 300 μL of PBS (5% DMSO) to the acceptor compartment. Incubate at 37°C for 16 hours under gentle agitation (150 rpm).

  • Quantification & Mass Balance: Extract aliquots from both the donor and acceptor compartments. Quantify via LC-MS/MS.

    • Self-Validation Step: Calculate the Mass Balance (Total Mass = Mass in Donor + Mass in Acceptor). If recovery is <80%, the PROTAC is likely trapped in the lipid membrane, and the Papp​ value must be adjusted for non-specific binding.

Protocol B: In Vivo Pharmacokinetic Profiling (Murine Model)

Accurate evaluation of systemic exposure requires robust in vivo models[7].

  • Dosing Formulation: Formulate the PROTAC in 10% DMA, 10% Solutol HS15, and 80% Saline to ensure complete dissolution without relying on excessive cyclodextrins, which can artificially alter the volume of distribution.

  • Administration: Administer via Intravenous (IV) injection (2 mg/kg) and Per Os (PO) oral gavage (10 mg/kg) to male C57BL/6 mice (n=3 per route).

  • Serial Sampling: Collect blood samples (50 μL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Extraction and LC-MS/MS:

    • Self-Validation Step: Spike exactly 10 μL of a stable isotope-labeled internal standard (SIL-PROTAC) into 20 μL of plasma before protein precipitation with 100 μL of acetonitrile. This corrects for any matrix effects or extraction losses during ionization.

  • NCA Analysis: Calculate CL, Vss​ , t1/2​ , and AUC using Non-Compartmental Analysis (NCA) software. Calculate Oral Bioavailability (F%) as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Workflow A Boc-Aminophenoxy-pentyl Linker B Orthogonal Deprotection & Coupling A->B C PROTAC Candidate B->C D In Vitro Profiling (PAMPA & Microsomes) C->D E In Vivo PK (CL, Vd, F%) D->E

Workflow from hybrid linker synthesis to in vivo PK evaluation.

References

  • Journal of Medicinal Chemistry. "Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation." ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). "Current strategies for the design of PROTAC linkers: a critical review." PMC. Available at: [Link]

  • Semantic Scholar. "Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design." Semantic Scholar. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

This document provides a detailed, safety-first protocol for the proper disposal of tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (CAS No. 192930-19-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate (CAS No. 192930-19-9). As a specialized chemical intermediate, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guidance is built upon a conservative risk assessment of its constituent functional groups—an aromatic amine and a carbamate—and aligns with universal best practices for laboratory chemical waste management under federal and local regulations.

Our primary objective is to empower researchers with the knowledge to manage this chemical waste stream safely, ensuring both personal safety and environmental protection. This protocol is designed to be a self-validating system, explaining the causality behind each procedural step to build a foundational understanding of safe laboratory practices.

Hazard Assessment and Waste Classification

Before any disposal procedure can be initiated, a thorough hazard assessment is mandatory. The chemical structure of tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate contains two key functional groups that dictate its handling and disposal as hazardous waste.

  • Aromatic Amine Moiety: The presence of the 4-aminophenoxy group places this compound in the aromatic amine class. Aromatic amines as a group are known for their potential toxicity and carcinogenicity.[1][2] They can be harmful to aquatic life, making it imperative to prevent their release into the environment.[2]

  • Carbamate Group: Carbamate esters can exhibit a range of toxicological effects. Some compounds in this class are known cholinesterase inhibitors, and many are regulated by the Environmental Protection Agency (EPA) as hazardous materials.[3][4] The U.S. EPA has specific Land Disposal Restrictions (LDR) for certain carbamate wastes, underscoring their regulatory significance.[4][5]

Caption: Logical workflow for classifying the compound as hazardous waste.

Personal Protective Equipment (PPE) and Safe Handling

Proper personal protection is the first line of defense against chemical exposure. All handling and disposal preparation steps must be conducted under strict safety protocols.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (or other chemically resistant gloves as per manufacturer's compatibility chart).To prevent skin contact and absorption.[6] Contaminated gloves must be disposed of as hazardous waste.[7]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of solutions or contact with solid particulates.
Body Protection A standard laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.To protect skin and clothing from contamination.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of dust or vapors.

Critical Handling Note: All transfers and preparations for disposal of tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate must be performed inside a certified chemical fume hood to minimize inhalation risk.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal process is crucial for regulatory compliance and safety.[8] This process begins at the point of waste generation.

Step 1: Waste Segregation

Proper segregation is the most critical step in a laboratory waste management program.[6]

  • DO NOT mix this waste stream with any other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react, leading to dangerous gas evolution, heat generation, or pressure buildup.

  • Designate a specific waste container solely for tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate and materials contaminated with it.

Step 2: Container Selection and Labeling

The container must be appropriate for the waste type and correctly labeled according to EPA and OSHA regulations.[9][10]

  • Container Type: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw-top cap.[3]

  • Labeling: The container must be clearly and indelibly labeled with the following information:

    • The words "HAZARDOUS WASTE" .[11]

    • The full chemical name: "tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate" .

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant").[11]

    • The date when waste was first added to the container (Accumulation Start Date).

Step 3: Waste Collection

Different forms of waste must be handled appropriately.

  • Unused/Expired Solid Chemical: Carefully transfer the solid chemical directly into the designated hazardous waste container inside a fume hood. Avoid creating dust.

  • Solutions and Rinsate:

    • Collect all solutions containing the compound in a designated liquid hazardous waste container.

    • When decontaminating glassware, perform a triple rinse with a suitable organic solvent (e.g., ethanol, acetone).

    • Collect all three rinses as hazardous liquid waste. Under no circumstances should this rinsate be poured down the drain. [7][12]

  • Contaminated Labware (Solid Waste):

    • All disposable materials that have come into contact with the compound must be disposed of as hazardous waste.[7] This includes:

      • Gloves

      • Weighing papers or boats

      • Pipette tips

      • Contaminated bench paper

    • Place these items in the designated solid hazardous waste container.

Step 4: Temporary On-Site Storage

Hazardous waste must be stored safely at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[13]

  • The designated waste container must be kept in your laboratory's SAA.

  • The container must remain closed at all times except when waste is being added.[13]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]

Step 5: Final Disposal

Final disposal of hazardous waste is a regulated activity that must be performed by certified professionals.

  • Contact your institution's EHS department to schedule a pickup of the full waste container.

  • The EHS department will work with a licensed professional waste disposal service to transport, treat, and dispose of the material in accordance with all local, state, and federal regulations.[6][7]

Caption: Step-by-step workflow for the disposal of all related waste streams.

Emergency Procedures: Spill Management

In the event of an accidental spill, a calm and methodical response is essential to ensure safety.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: For a small, manageable spill of solid material, proceed if you are trained and equipped to do so. For large spills or any spill of a solution, evacuate and contact your institution's emergency EHS number.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Clean:

    • Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and paper towels, disposing of all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Regulatory Framework Overview

The management of laboratory chemical waste in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste determination, storage, and disposal.[13] Your laboratory's status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) determines specific storage time limits and reporting requirements.[9][11]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (1910.120), ensure worker safety through proper training, labeling, and emergency planning.[10][14]

By following the procedures outlined in this guide, your laboratory will be in a strong position to comply with these federal standards and maintain a safe research environment. Always defer to your local and institutional EHS guidelines, as they may have more stringent requirements.

References

  • Vertex AI Search, "Managing Hazardous Chemical Waste in the Lab". Accessed Apr. 07, 2026.
  • Vertex AI Search, "Laboratory Waste Management: The New Regul
  • U.S.
  • U.S.
  • BenchChem, "Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide". Accessed Apr. 07, 2026.
  • U.S.
  • BenchChem, "Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
  • Environmental Health and Safety Office, "Laboratory Waste Management Guidelines". Accessed Apr. 07, 2026.
  • Clean Management, "OSHA Regulations and Hazardous Waste Disposal: Wh
  • PubMed, "Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl". Accessed Apr. 07, 2026.
  • U.S. Environmental Protection Agency Archive, "Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictio". Accessed Apr. 07, 2026.
  • HAZWOPER OSHA Training, "How to Safely Dispose Hazardous Waste?". Accessed Apr. 07, 2026.
  • Occupational Safety and Health Administration, "Hazardous Waste - Standards". Accessed Apr. 07, 2026.
  • Collect and Recycle, "Amine Disposal For Businesses". Accessed Apr. 07, 2026.
  • ACS Publications, "Toxicity, Hazards, and Safe Handling of Primary Arom
  • P2 InfoHouse, "The Disposal of Chemical Labor

Sources

Handling

Personal protective equipment for handling Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a mechanistic interaction between the researcher, the environment, and the molecule’s intrinsic reactivity....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a mechanistic interaction between the researcher, the environment, and the molecule’s intrinsic reactivity.

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a highly versatile bifunctional building block. Featuring a flexible pentyl ether spacer, a Boc-protected aliphatic amine, and a reactive primary aniline, it is predominantly utilized as a PROTAC (Proteolysis Targeting Chimera) linker or bioconjugation intermediate.

To handle this compound safely and effectively, we must design our operational and safety protocols around its specific structural vulnerabilities and physiological hazards.

Mechanistic Hazard Analysis & Chemical Profile

Understanding why a chemical is hazardous is the first step in mitigating risk. This molecule presents a dual-hazard profile based on its functional groups:

  • The Free Aniline Moiety: Aniline derivatives are highly lipophilic and readily absorb through the skin. Systemic exposure can lead to methemoglobinemia—a condition where the iron in hemoglobin is oxidized, severely impairing oxygen transport[1].

  • The Boc-Carbamate & Ether Linkage: While the Boc group provides orthogonal stability, the compound as a whole acts as a localized skin, eye, and mucous membrane irritant[2][3]. Furthermore, the cleavage of the Boc group (a necessary step in most workflows) generates isobutylene gas and carbon dioxide, presenting a pressurization hazard if conducted in closed systems[4].

Table 1: Quantitative Hazard & Property Summary

ParameterSpecification / DataOperational Implication
Molecular Weight 294.39 g/mol Standard molar calculations for coupling.
Physical State Viscous liquid / Low-melting solidProne to aerosolization if heated; requires careful weighing.
Solubility DCM, EtOAc, MeOH, DMSORequires organic solvents for handling; incompatible with aqueous waste streams.
Primary Hazards Skin/Eye Irritant, Target Organ Toxicity (Blood)Absolute requirement for impermeable dermal barriers[1][3].
Storage 2–8°C, under inert gas (Argon/N2)Prevents oxidation of the primary aniline, which darkens upon air exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of protective equipment serves as a targeted countermeasure against the molecule's specific reaction pathways with human tissue.

  • Dermal Protection (The Critical Barrier): Because the aniline moiety can easily penetrate standard latex, 100% Nitrile gloves (minimum 4 mil thickness) are mandatory[3]. For concentrated stock preparation, double-gloving is recommended. Causality: Nitrile provides superior chemical resistance to aromatic amines compared to latex, preventing transdermal methemoglobinemia induction.

  • Ocular Protection: ANSI Z87.1 certified chemical splash goggles. Causality: The compound causes serious eye irritation[2]. Safety glasses with side shields are insufficient against aerosolized droplets during solvent dissolution.

  • Respiratory & Environmental: All handling, weighing, and reactions must be conducted inside a Class II Type A2 Biological Safety Cabinet or a standard Chemical Fume Hood with a face velocity of 80–120 fpm. Causality: Prevents inhalation of particulates and safely extracts isobutylene gas generated during downstream deprotection.

Operational Plan: Safe Handling & Boc-Deprotection Protocol

In drug development, you will inevitably need to unmask the Boc-protected amine to proceed with amide coupling (e.g., attaching an E3 ligase ligand). The following protocol is designed as a self-validating system , ensuring both chemical safety and experimental success.

Step-by-Step Methodology:

  • Preparation: Tare a clean, dry round-bottom flask. Inside the fume hood, weigh the required mass of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate.

  • Dissolution: Dissolve the linker in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Causality: DCM is an excellent solvent for both the starting material and the highly polar deprotected salt.

  • Acidic Cleavage (0°C to RT): Place the flask in an ice bath. Dropwise, add Trifluoroacetic Acid (TFA) until a 1:4 (TFA:DCM) volumetric ratio is achieved.

    • Expert Insight: Why TFA and not aqueous HCl? TFA provides a clean, anhydrous cleavage of the tert-butyl carbamate without risking the hydrolytic cleavage of the pentyl ether linkage[4].

    • Safety Note: Leave the reaction vessel vented (e.g., via a nitrogen line and bubbler). The reaction evolves isobutylene and CO2 gas; sealing the flask will cause a dangerous pressure blowout.

  • In-Process Validation: After 2 hours at room temperature, sample 5 µL of the reaction. Quench in MeOH and analyze via LC-MS. Self-Validation: You must observe the complete disappearance of the parent mass and the appearance of the[M-Boc+H]+ peak (-100 Da). Do not proceed to workup until conversion is >99%.

  • Exothermic Quench & Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Resuspend in DCM and wash slowly with saturated aqueous NaHCO3​ . Causality: The neutralization of residual TFA is highly exothermic and generates vigorous CO2​ bubbling. Add the base dropwise to prevent the reaction from boiling over. Extract the organic layer, dry over Na2​SO4​ , and concentrate to yield the free amine.

Spill Management & Disposal Plan

A loss of containment requires immediate, chemically logical intervention.

Spill Response Protocol:

  • Evacuate & Ventilate: Ensure the fume hood sash is fully open to maximize exhaust.

  • Neutralize (If acidic): If the spill involves the TFA reaction mixture, carefully cover the spill with solid sodium bicarbonate ( NaHCO3​ ) to neutralize the acid.

  • Absorb: Cover the neutralized spill or raw chemical spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand)[2]. Causality: Do not use paper towels for concentrated spills, as the high surface area can accelerate the evaporation of toxic fumes.

  • Collect: Sweep the absorbent using non-sparking tools and place it into a designated, sealable hazardous waste container.

Waste Segregation Logic:

  • Halogenated Waste: Any waste containing DCM or TFA must be strictly segregated into halogenated organic waste carboys.

  • Non-Halogenated Waste: Aqueous washes (e.g., the NaHCO3​ neutralization layer) that have been fully separated from DCM can be routed to aqueous hazardous waste, provided local environmental regulations permit[3].

Operational Workflow Visualization

The following diagram maps the critical path from hazard assessment through to safe disposal, highlighting the mandatory validation gates.

Workflow N1 1. Hazard Assessment & PPE Verification N2 2. Reagent Preparation (Fume Hood Required) N1->N2 PPE Approved N3 3. Boc-Deprotection (TFA/DCM at 0°C) N2->N3 Dissolved in DCM N4 4. Reaction Quench & Extraction N3->N4 LC-MS Verified (>99%) N5 5. Segregated Waste Disposal N4->N5 Organic/Aqueous Split

Fig 1: End-to-end operational workflow for handling and processing Boc-protected aminophenoxy linkers.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.